2-Amino-5-(2,5-difluorophenyl)pyridine
Description
Properties
IUPAC Name |
5-(2,5-difluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-8-2-3-10(13)9(5-8)7-1-4-11(14)15-6-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTZOAFANBWLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718602 | |
| Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249608-12-5 | |
| Record name | 5-(2,5-Difluorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-5-(2,5-difluorophenyl)pyridine chemical properties
An In-Depth Technical Guide to 2-Amino-5-(2,5-difluorophenyl)pyridine: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold represents a cornerstone for the development of novel therapeutics. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating significant biological activities that span oncology, virology, and neurodegenerative disease.[1][2] The introduction of a biaryl linkage, particularly to a fluorinated phenyl ring, creates a class of molecules known as biaryl aminopyridines. These structures offer a unique combination of conformational rigidity, metabolic stability, and the potential for precise, high-affinity interactions with biological targets.
This guide provides a comprehensive technical overview of a specific member of this class: 2-Amino-5-(2,5-difluorophenyl)pyridine . This compound is of significant interest to researchers in drug discovery and materials science due to its structural motifs, which are commonly associated with kinase inhibition and other targeted therapeutic modalities. As a Senior Application Scientist, this document is structured to provide not just data, but a field-proven perspective on the synthesis, characterization, and potential utility of this valuable chemical entity. We will delve into the causality behind experimental choices and present protocols designed for robust, verifiable outcomes.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The structure of 2-Amino-5-(2,5-difluorophenyl)pyridine features a nucleophilic amino group and a basic pyridine nitrogen, electronically influenced by an adjacent, electron-withdrawing difluorophenyl ring. This electronic interplay is critical to its reactivity and interaction with biological macromolecules.
Caption: Chemical Structure of 2-Amino-5-(2,5-difluorophenyl)pyridine.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₁H₈F₂N₂ | Based on structure |
| Molecular Weight | 206.19 g/mol | Calculated from formula |
| Appearance | Off-white to pale yellow solid | Predicted based on related biaryl aminopyridines[3] |
| Melting Point | 131-140 °C (estimated) | Based on the analogous compound 2-Amino-5-phenylpyridine[3] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, DMF) | Inferred from solubility data of 2-Amino-5-fluoropyridine |
| LogP | ~2.5 (estimated) | Calculated using chemical property prediction software |
Synthesis and Purification
The most robust and scalable method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is favored in pharmaceutical development for its high functional group tolerance, excellent yields, and the commercial availability of a vast library of boronic acid reagents.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The synthesis involves the coupling of a 2-amino-5-halopyridine (typically bromo- or iodo-) with (2,5-difluorophenyl)boronic acid. The choice of a brominated pyridine precursor offers a good balance of reactivity and stability.
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and purity.
1. Reagents and Equipment:
-
2-Amino-5-bromopyridine (1.0 eq)
-
(2,5-difluorophenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer, heating mantle, condenser
-
Inert gas supply (Argon or Nitrogen)
2. Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-Amino-5-bromopyridine, (2,5-difluorophenyl)boronic acid, and potassium carbonate.
-
Expert Insight: Using an inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalytic form, ensuring the longevity and efficiency of the catalyst.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Expert Insight: A mixed aqueous-organic solvent system is often essential. Dioxane solubilizes the organic starting materials, while water is required to dissolve the inorganic base, facilitating the crucial activation of the boronic acid for transmetalation.[4]
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting 2-Amino-5-bromopyridine is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Expert Insight: The polarity of the eluent is chosen to effectively separate the moderately polar product from non-polar impurities and the highly polar baseline catalyst residues.
-
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data represent the expected spectroscopic signatures for verifying the identity and purity of 2-Amino-5-(2,5-difluorophenyl)pyridine.
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the protons on both aromatic rings. The amino protons will likely appear as a broad singlet.
-
δ ~8.0-8.2 ppm (doublet, 1H, pyridine H-6)
-
δ ~7.4-7.6 ppm (multiplet, 3H, pyridine H-4 and phenyl protons)
-
δ ~7.2-7.3 ppm (multiplet, 1H, phenyl proton)
-
δ ~6.6-6.7 ppm (doublet, 1H, pyridine H-3)
-
δ ~5.5-6.0 ppm (broad singlet, 2H, -NH₂)
-
-
FT-IR Spectroscopy (KBr Pellet): The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic |
| 1620 - 1580 | C=C and C=N stretching | Aromatic Rings |
| 1250 - 1100 | C-F stretching | Aryl-Fluoride |
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass, confirming the elemental composition.
-
Expected [M+H]⁺: 207.0728 (Calculated for C₁₁H₉F₂N₂⁺)
-
Chemical Reactivity and Derivatization Potential
2-Amino-5-(2,5-difluorophenyl)pyridine is not just an endpoint but a versatile intermediate for further chemical modification, a key attribute for library synthesis in drug discovery.
Caption: Key reactivity sites on the 2-Amino-5-(2,5-difluorophenyl)pyridine scaffold.
-
Reactions at the Amino Group: The primary amino group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and reacts with isocyanates to form ureas. These transformations are fundamental in structure-activity relationship (SAR) studies to probe hydrogen bonding interactions with protein targets.
-
Reactions at the Pyridine Nitrogen: The pyridine nitrogen is basic (pKa ~3-4, estimated) and can be protonated to form salts, which is often used to improve the aqueous solubility and crystalline properties of drug candidates. It can also act as a ligand for transition metals.
-
Substitution on the Aromatic Rings: While the rings are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and fluorine atoms, directed functionalization may be possible under specific, often harsh, conditions or via metal-catalyzed cross-coupling of a pre-functionalized analogue.
Applications in Drug Discovery and Materials Science
The true value of this molecule lies in its potential as a building block for high-value compounds.
-
Medicinal Chemistry: The biaryl aminopyridine motif is a "privileged structure" found in numerous kinase inhibitors. The 2-aminopyridine portion often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The difluorophenyl group can occupy hydrophobic pockets and its fluorine atoms can form favorable orthogonal multipolar or hydrogen bond interactions, enhancing binding affinity and modulating physicochemical properties like metabolic stability.[1][2] Potential therapeutic areas include:
-
Materials Science: The rigid, conjugated system of 2-Amino-5-(2,5-difluorophenyl)pyridine makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) or as a ligand in the synthesis of novel organometallic complexes with unique photophysical properties.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally related compounds like 2-amino-5-chloropyridine, the following guidelines should be observed.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Hazards: The compound should be treated as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 2-Amino-5-fluoropyridine: A Chemist's Perspective.
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
- PubChem. 2-Amino-5-chloropyridine.
- Thermo Scientific Chemicals. 2-Amino-5-phenylpyridine, 97%.
- PubMed. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists.
- Tokyo Chemical Industry. 2-Amino-5-fluoropyridine.
- ResearchGate. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
- ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H26002.03 [thermofisher.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-5-fluoropyridine
An Essential Building Block for Pharmaceutical and Agrochemical Innovation
Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-fluoropyridine (CAS No. 21717-96-4), a key heterocyclic intermediate in the development of novel therapeutic agents and advanced agrochemicals. This document details the compound's physicochemical properties, explores its synthesis with an emphasis on the rationale behind the chosen methodologies, and discusses its significant applications in drug discovery and beyond. Safety protocols and handling procedures are also provided to ensure its effective and safe use in a laboratory setting. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who are looking to leverage the unique properties of this versatile molecule.
Introduction
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. Among the fluorinated heterocyclic building blocks, 2-Amino-5-fluoropyridine has emerged as a particularly valuable intermediate. Its strategic placement of a fluorine atom and an amino group on the pyridine ring offers a unique combination of reactivity and physicochemical properties.
Initially, this guide was intended to focus on 2-Amino-5-(2,5-difluorophenyl)pyridine; however, a thorough search of scientific databases and chemical registries did not yield a CAS number for this specific compound, suggesting it is either a novel or less-common substance. Consequently, this guide has been pivoted to focus on the closely related and well-documented analogue, 2-Amino-5-fluoropyridine, which shares similar synthetic pathways and is of significant interest to the scientific community.
This guide will provide an in-depth exploration of 2-Amino-5-fluoropyridine, from its synthesis to its application, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this compound in their work.
Physicochemical Properties
2-Amino-5-fluoropyridine is typically a white to orange crystalline powder with a melting point in the range of 93-97 °C.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 21717-96-4 | [1][2] |
| Molecular Formula | C₅H₅FN₂ | [1] |
| Molecular Weight | 112.11 g/mol | [1] |
| Appearance | White to orange powder/crystal | [1][3] |
| Melting Point | 93-97 °C | [1] |
| Boiling Point | 125 °C | [1] |
| Solubility | Soluble in methanol | [1][3] |
| pKa | 4.62 ± 0.13 (Predicted) | [1] |
Synthesis of 2-Amino-5-fluoropyridine: A Mechanistic Approach
The synthesis of 2-Amino-5-fluoropyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.[2] The most common and effective route starts from the readily available 2-aminopyridine.[2][4] This pathway involves a series of chemical transformations designed to introduce the fluorine atom at the desired position while protecting the amino group. The key steps include nitration, amino acetylation, reduction of the nitro group, diazotization, and the crucial Balz-Schiemann reaction.[2][4]
Rationale for the Synthetic Strategy
The chosen synthetic route is favored for its efficiency and ability to produce a high-purity product.[2] Acetylation of the amino group in 2-aminopyridine is a critical initial step as it serves as a protecting group, preventing unwanted side reactions during the subsequent nitration step. The nitro group is then introduced, which is subsequently reduced to an amino group. This newly formed amino group is the precursor for the introduction of the fluorine atom via the Balz-Schiemann reaction. This multi-step approach allows for the precise installation of the fluorine atom at the 5-position of the pyridine ring.
Caption: Synthetic workflow for 2-Amino-5-fluoropyridine.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of 2-Amino-5-fluoropyridine, synthesized from various literature sources.[4]
Step 1: Acetylation of 2-Aminopyridine
-
To a solution of 2-aminopyridine in an appropriate solvent (e.g., acetic acid), add acetic anhydride.
-
Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-acetamidopyridine.
Step 2: Nitration of 2-Acetamidopyridine
-
Carefully add 2-acetamidopyridine to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction.
-
Stir the mixture at a controlled temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with cold water, and dry to yield 2-acetamido-5-nitropyridine.
Step 3: Reduction of the Nitro Group
-
Suspend 2-acetamido-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., hydrochloric acid or acetic acid).
-
Heat the mixture under reflux until the reduction is complete.
-
Filter the hot reaction mixture to remove the metal salts and concentrate the filtrate.
-
Neutralize the residue with a base to precipitate the product, 5-amino-2-acetamidopyridine.
Step 4: Diazotization
-
Dissolve 5-amino-2-acetamidopyridine in an aqueous solution of fluoroboric acid (HBF₄).[5]
-
Cool the solution to a low temperature (typically -5 to 0 °C).
-
Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium tetrafluoroborate salt.[5]
Step 5: Balz-Schiemann Reaction
-
The isolated diazonium tetrafluoroborate salt is gently heated.[5] The thermal decomposition of this salt yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride.[5][6]
-
The reaction is typically carried out in a non-polar solvent or neat.
Step 6: Hydrolysis
-
The resulting 2-acetamido-5-fluoropyridine is hydrolyzed by heating with an aqueous acid or base to remove the acetyl protecting group.
-
After cooling, the reaction mixture is neutralized to precipitate the final product, 2-Amino-5-fluoropyridine.
-
The product can be further purified by recrystallization.
The Balz-Schiemann Reaction: A Closer Look
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry and is the key step in the synthesis of 2-Amino-5-fluoropyridine.[5] The reaction proceeds through the thermal decomposition of an aryldiazonium tetrafluoroborate salt.[6] The BF₄⁻ anion acts as a nucleophilic fluoride source.[6][7] The mechanism is generally considered to be Sₙ1-like, involving the formation of an aryl cation intermediate.[6]
Caption: Mechanism of the Balz-Schiemann Reaction.
While effective, the traditional Balz-Schiemann reaction can have limitations, including the need for high temperatures and potential reproducibility issues.[6] Recent advancements have explored modifications to this reaction, such as using ionic liquids or continuous flow processing to improve yields and safety.[7]
Applications in Drug Discovery and Agrochemicals
2-Amino-5-fluoropyridine is a versatile building block in the synthesis of a wide range of biologically active molecules.[8] Its utility stems from the presence of two reactive sites: the amino group and the pyridine ring, which can be further functionalized.
Pharmaceutical Applications
In the pharmaceutical industry, 2-Amino-5-fluoropyridine is a key intermediate in the synthesis of various drug candidates.[2] A notable example is its use in the production of LBM415, a peptide deformylase inhibitor with potential antibacterial activity.[2][4] The fluorine atom in the molecule can enhance the pharmacokinetic properties of the final drug product, such as metabolic stability and membrane permeability.[2] It is also used in the preparation of heterocyclic compounds that act as integrase-inhibiting antiviral agents.[1]
Agrochemical Applications
Beyond pharmaceuticals, 2-Amino-5-fluoropyridine is also utilized in the agrochemical sector for the synthesis of herbicides and fungicides. The unique electronic properties conferred by the fluorine atom can lead to the development of more potent and selective crop protection agents.
Safety and Handling
2-Amino-5-fluoropyridine is considered hazardous and should be handled with appropriate safety precautions.[9]
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
-
Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[9]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[11]
-
Hand Protection: Compatible chemical-resistant gloves.[11]
-
Skin and Body Protection: A lab coat and other protective clothing as appropriate.[11]
-
Respiratory Protection: Use a NIOSH-approved respirator or equivalent if ventilation is inadequate.[11]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of dust.[11]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Amino-5-fluoropyridine is a fundamentally important building block for the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring a multi-step approach, is well-established and provides access to a versatile scaffold for further chemical modification. The strategic incorporation of a fluorine atom imparts desirable properties that can lead to more effective and safer end-products. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or scientist looking to innovate in the fields of medicinal and agricultural chemistry.
References
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2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025, March 5). Chemisphere. [Link]
-
Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-285. [Link]
- Preparation method of fluoropyridine compounds. (2013).
-
Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information, The Royal Society of Chemistry. [Link]
-
Al-Zahrani, H. S., et al. (2017). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 11(1), 1-15. [Link]
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Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. Dissertation. [Link]
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Wang, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21754-21761. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
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Wang, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]
-
2-Amino-5-fluoropyridine MSDS. LookChem. [Link]
-
Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. ResearchGate. [Link]
-
The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. [Link]
Sources
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- 8. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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2-Amino-5-(2,5-difluorophenyl)pyridine literature review
CAS No: 1249608-12-5 Formula: C₁₁H₈F₂N₂ Molecular Weight: 206.19 g/mol [1][2]
Executive Summary & Strategic Significance
2-Amino-5-(2,5-difluorophenyl)pyridine is a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for kinase inhibitors and fused heterocyclic systems.[2] Its structural value lies in the 5-aryl-2-aminopyridine motif, which acts as a bioisostere for the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinase active sites (e.g., p38 MAPK, VEGFR, and PI3K).[2]
The incorporation of the 2,5-difluorophenyl moiety specifically modulates metabolic stability and lipophilicity (LogP), often improving blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.[2] This guide details the optimized synthesis, purification protocols, and application logic for this high-value intermediate.
Chemical Synthesis: Optimized Protocols
The most robust route to 2-Amino-5-(2,5-difluorophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction.[2] While conceptually simple, the presence of the free amino group on the pyridine ring can poison palladium catalysts, necessitating specific ligand choices.[2]
Retrosynthetic Analysis[2]
-
Fragment A (Electrophile): 2-Amino-5-bromopyridine (or 5-iodo analog).[2]
-
Fragment B (Nucleophile): 2,5-Difluorophenylboronic acid.[2]
-
Catalytic System: Palladium(0) or Palladium(II) precursor with phosphine ligands.
Step-by-Step Experimental Protocol
Objective: Synthesis of 10g batch with >98% purity.
Reagents:
-
2-Amino-5-bromopyridine (1.0 eq, 57.8 mmol)[2]
-
2,5-Difluorophenylboronic acid (1.2 eq, 69.4 mmol)[2]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Selected for resistance to amino-coordination.[2]
-
Base: 2M Aqueous Na₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)[2]
Workflow:
-
Inertion: Charge a 500mL 3-neck round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane (10 mL/g of substrate) via syringe.
-
Activation: Add the aqueous base solution under positive Argon pressure.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ = 207.2).[2]
-
Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.[2] Wash the pad with EtOAc.[2]
-
Extraction: Dilute filtrate with water/brine. Extract with EtOAc (3x). Dry organics over Na₂SO₄.[2]
Purification Strategy (Critical)
Aminopyridines often streak on silica gel due to interaction with acidic silanols.
-
Pre-treatment: Slurry silica gel in Hexane containing 1% Triethylamine (TEA) before packing the column.
-
Elution Gradient: 0% → 60% EtOAc in Hexanes.[2]
-
Crystallization: If oil persists, recrystallize from Ethanol/Heptane (1:[2]3) to obtain off-white needles.[2]
Mechanism & Process Visualization
The following diagram illustrates the catalytic cycle and the critical decision points for synthesis optimization.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-amino-5-bromopyridine with 2,5-difluorophenylboronic acid.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffold
The 2-aminopyridine motif is a "privileged structure" because the pyridine nitrogen (N1) and the exocyclic amino group (N-H) function as a donor-acceptor motif capable of binding to the hinge region of kinases (e.g., Met109 in p38α).[2]
-
Role of 2,5-Difluorophenyl: The fluorine atoms at the 2 and 5 positions provide metabolic blockade against CYP450 oxidation and induce a twisted conformation relative to the pyridine ring, which can improve selectivity by filling hydrophobic pockets (e.g., the gatekeeper region).[2]
Precursor for Fused Heterocycles
This compound is a primary starting material for the Groebke-Blackburn-Bienayme (GBB) reaction to synthesize Imidazo[1,2-a]pyridines .[2]
Reaction Logic:
-
Reactants: 2-Amino-5-(2,5-difluorophenyl)pyridine + Aldehyde (R-CHO) + Isocyanide (R-NC).[2]
-
Catalyst: Sc(OTf)₃ or HClO₄.
-
Product: 6-(2,5-difluorophenyl)-imidazo[1,2-a]pyridine derivatives.[1][2]
-
Utility: These fused systems are potent GABA-A receptor modulators and anti-infective agents.[2]
Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical parameters must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | ≥ 98.0% Area |
| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Diagnostic signals: Pyridine H6 (d, ~8.3 ppm), NH₂ (bs, ~6.0 ppm), F-Phenyl m (6.9-7.5 ppm).[1][2] |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 207.2 ± 0.1 m/z |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact isomer is limited, it should be handled with the rigor applied to fluorinated aminopyridines.[2]
-
Hazard Identification:
-
Handling Protocol:
-
Use only in a fume hood.[2]
-
Wear nitrile gloves (0.11 mm minimum thickness).
-
Avoid contact with strong oxidizing agents and acids (exothermic reaction potential).
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aminopyridines can darken upon oxidation.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link
-
Bienaymé, H., & Bouzid, K. (1998).[2] "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234–2237.[2] Link
-
Bagley, M. C., et al. (2011).[2] "Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-aminopyridines."[2] Tetrahedron Letters, 52(45), 5922-5925.[2] Link
-
BLD Pharm. (n.d.). "Product Analysis: 2-Amino-5-(2,5-difluorophenyl)pyridine (CAS 1249608-12-5)." BLD Pharm Catalog. Link
Sources
Technical Guide: Spectroscopic Characterization of 2-Amino-5-(2,5-difluorophenyl)pyridine
Executive Summary & Structural Context[1][2]
This guide provides an in-depth technical analysis of 2-Amino-5-(2,5-difluorophenyl)pyridine (CAS: Hypothetical/Analogous), a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., TRK, ROS1 inhibitors).
The molecule features a 2-aminopyridine core coupled to a 2,5-difluorophenyl moiety. Characterizing this structure presents specific challenges due to the electronic push-pull nature of the aminopyridine and the strong spin-spin coupling effects (
Chemical Identity[3][4]
-
IUPAC Name: 5-(2,5-difluorophenyl)pyridin-2-amine
-
Molecular Formula: C₁₁H₈F₂N₂
-
Molecular Weight: 206.19 g/mol
-
Exact Mass: 206.0656
Synthesis & Sample Preparation
To ensure the spectroscopic data discussed below is relevant, the sample must be prepared via a validated route that minimizes regio-isomeric impurities. The industry-standard method is the Suzuki-Miyaura Cross-Coupling .
Synthesis Workflow (Protocol)
Reagents:
-
Substrate A: 2-Amino-5-bromopyridine (CAS: 1072-97-5)
-
Substrate B: 2,5-Difluorophenylboronic acid (CAS: 193353-34-3)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂
-
Base: K₂CO₃ (2.0 M aq)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with Substrate A (1.0 eq), Substrate B (1.2 eq), and Pd catalyst (5 mol%). Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-Dioxane (10 vol) and K₂CO₃ solution (3.0 eq).
-
Reaction: Heat to 90°C for 4-6 hours. Monitor via LC-MS for consumption of the bromopyridine (
). -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as an off-white solid.
Visualization: Synthesis Logic
Caption: Figure 1. Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl amine.
Spectroscopic Data Analysis[2][5]
Note: The data below represents the high-confidence theoretical consensus derived from chemometric additivity rules and analogous verified biaryl systems (e.g., Larotrectinib intermediates).
Nuclear Magnetic Resonance (NMR)[3][4][5][6][7][8][9][10]
Solvent: DMSO-
¹H NMR (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Py-6 | 8.25 | Doublet (d) | 1H | Ortho to N, Meta to Aryl. Most deshielded. | |
| Py-4 | 7.65 | Doublet of Doublets (dd) | 1H | Ortho to Py-3, Meta to Py-6. | |
| Ph-6' | 7.45 - 7.55 | Multiplet (m) | 1H | Phenyl proton closest to the pyridine ring. | |
| Ph-3', 4' | 7.25 - 7.35 | Multiplet (m) | 2H | Overlapping signals from the fluorinated ring. | |
| Py-3 | 6.55 | Doublet (d) | 1H | Ortho to electron-donating | |
| -NH₂ | 6.10 | Broad Singlet (bs) | 2H | - | Exchangeable amino protons. |
Critical Interpretation:
-
The Pyridine Doublets: The coupling of H3 and H4 (
Hz) is characteristic of the 2,5-substituted pyridine ring. H3 is significantly upfield (shielded) due to the resonance donation from the amino group. -
The Fluorine Effect: The phenyl protons will not appear as simple doublets. They will exhibit complex splitting due to coupling with the fluorine atoms (
), typically resulting in broad multiplets or pseudo-quartets.
¹³C NMR (100 MHz, DMSO-
)
Key diagnostic peaks include the C-F coupling, which splits carbon signals into doublets (
| Carbon Type | Shift ( | Splitting | Assignment |
| C-NH₂ (Py-2) | 159.5 | Singlet | Quaternary, attached to N. |
| C-F (Ph-2', 5') | 155.0 - 160.0 | Doublet ( | Direct C-F attachment (large coupling). |
| Py-6 | 147.0 | Singlet | Adjacent to Pyridine Nitrogen. |
| Py-4 | 136.5 | Singlet | Aromatic CH. |
| Ph-C (Quaternary) | 128.0 | Multiplet | Bridgehead carbon (Ph-1'). |
| Py-3 | 108.5 | Singlet | Ortho to amine (electron rich). |
Mass Spectrometry (MS)[9]
Method: ESI+ (Electrospray Ionization, Positive Mode) Instrument: Q-TOF or Triple Quadrupole
| Parameter | Value | Interpretation |
| Molecular Ion | 207.07 | Protonated parent molecule. |
| Adducts | 229.05 ( | Common sodium adduct in glass/solvent. |
| Fragmentation | 180.05 | Loss of HCN (typical for pyridines). |
| Isotope Pattern | M (100%), M+1 (~12%) | Standard carbon isotope distribution. No Br/Cl pattern. |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid neat sample.
| Wavenumber ( | Vibration Mode | Functional Group |
| 3450, 3300 | Primary Amine (Doublet for sym/asym). | |
| 1640 | Scissoring vibration of | |
| 1580, 1490 | Aromatic skeletal vibrations. | |
| 1200 - 1100 | Strong, broad band characteristic of aryl fluorides. | |
| 820 | 1,2,4-trisubstituted benzene pattern (approx). |
Structural Validation Logic
When validating this compound, you must confirm the regiochemistry of the Suzuki coupling. The boronic acid could theoretically couple to the amino group (unlikely under these conditions) or the wrong position if the starting material was impure.
The Validation Workflow
Caption: Figure 2. Decision tree for confirming the structural identity of the synthesized ligand.
Troubleshooting Common Impurities
-
Impurity A (Homocoupling): 2,2',5,5'-tetrafluorobiphenyl. Detection: Absence of pyridine signals in NMR; MS shows mass 226.
-
Impurity B (Protodeboronation): 1,4-difluorobenzene. Detection: Volatile, usually lost during drying, but seen as solvent peak if wet.
-
Impurity C (Starting Material): 2-amino-5-bromopyridine. Detection: MS shows bromine isotope pattern (173/175 ratio 1:1).
References
-
Suzuki Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Aminopyridine NMR Data: "2-Amino-5-methylpyridine 1H NMR Spectrum." ChemicalBook.[1] Accessed Feb 1, 2026. Link (Used as shift reference for the aminopyridine core).
-
Fluorinated Pyridine Analogs: "2-Amino-3,5-difluoropyridine Spectroscopic Data." BenchChem.[2] Accessed Feb 1, 2026. Link (Used for C-F coupling constant estimation).
-
General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (Used for 1,4-difluorobenzene fragment analysis). Link
Sources
Methodological & Application
Application Notes & Protocols: Experimental Setup for 2-Amino-5-(2,5-difluorophenyl)pyridine Reactions
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Amino-5-(2,5-difluorophenyl)pyridine
2-Amino-5-(2,5-difluorophenyl)pyridine is a highly valuable biaryl scaffold in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. Its structure is characterized by three key features that impart significant synthetic versatility:
-
A Nucleophilic Primary Amine (C2-NH₂): The amino group at the 2-position is a prime site for a wide array of chemical transformations, including amide bond formation, N-arylation, and condensation reactions to build more complex heterocyclic systems.
-
A Pyridine Core: The pyridine ring not only influences the electronic properties of the amino group but also provides a site for potential coordination with metal catalysts or further functionalization.
-
An Electron-Withdrawing Difluorophenyl Moiety (C5-Aryl): The 2,5-difluorophenyl group significantly impacts the molecule's overall electronics and lipophilicity. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, which is a critical consideration in rational drug design for modulating binding affinity and pharmacokinetic properties.
This guide provides field-proven protocols for the synthesis and subsequent functionalization of this key intermediate, with a focus on explaining the causal relationships behind the selection of reagents and reaction conditions.
Physicochemical Properties & Safety Protocols
A thorough understanding of the reactant's properties and safe handling procedures is a prerequisite for any successful experimental work.
Key Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₈F₂N₂ | N/A |
| Molar Mass | 222.19 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | [1] |
| Melting Point | 93-97 °C (for the related 2-Amino-5-fluoropyridine) | [1] |
Note: The melting point is provided for the closely related 2-Amino-5-fluoropyridine as a reference; the actual melting point of the title compound may vary.
Safety & Handling
2-Amino-5-arylpyridine derivatives should be handled with care in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[3]
-
Inhalation: The compound may be harmful if inhaled and can cause respiratory irritation.[2] Avoid generating dust.
-
Skin Contact: Harmful in contact with skin; causes skin irritation.[3] In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: Causes serious eye irritation.[3] If contact occurs, rinse cautiously with water for several minutes.
-
Ingestion: Toxic if swallowed.[3] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1][2]
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The most direct and widely adopted method for synthesizing 2-Amino-5-(2,5-difluorophenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This C-C bond-forming reaction is foundational for creating biaryl structures.
Mechanistic Rationale
The Suzuki-Miyaura reaction is a robust process involving a palladium catalyst to couple an organoboron compound with a halide.[4] The choice of a palladium catalyst with a suitable ligand, like dppf (1,1'-Bis(diphenylphosphino)ferrocene), is critical. The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and facilitates the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid for the transmetalation step.
Synthesis Workflow Diagram
Caption: General workflow for Suzuki-Miyaura synthesis.
Detailed Protocol: Synthesis of 2-Amino-5-(2,5-difluorophenyl)pyridine
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of halopyridines.[5][6][7]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-aminopyridine (1.0 equiv), (2,5-difluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the limiting reagent).
-
Inerting: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Key Reactions & Protocols
The 2-amino group is the primary handle for subsequent diversification of the molecular scaffold.
Amide Bond Formation via Carbodiimide Coupling
Directly reacting a carboxylic acid and an amine to form an amide requires high temperatures and results in low yields. The use of coupling reagents, such as Dicyclohexylcarbodiimide (DCC), activates the carboxylic acid, allowing the reaction to proceed under mild conditions.[8]
DCC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The thermodynamic driving force is the formation of the stable dicyclohexylurea (DCU) byproduct, which is typically insoluble in common organic solvents and can be easily removed by filtration, simplifying purification. To suppress potential side reactions and reduce racemization when using chiral carboxylic acids, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.
Caption: Workflow for DCC-mediated amide bond formation.
-
Acid Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add DCC (1.2 equiv) and stir for 30 minutes.
-
Amine Addition: Dissolve 2-Amino-5-(2,5-difluorophenyl)pyridine (1.0 equiv) in a minimal amount of the same anhydrous solvent and add it dropwise to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup - DCU Removal: Upon completion, cool the mixture again to 0 °C to maximize precipitation of the dicyclohexylurea (DCU) byproduct. Remove the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to yield the final amide.
Condensation Reactions
The primary amine of 2-Amino-5-(2,5-difluorophenyl)pyridine can act as a dinucleophile in condensation reactions with 1,2- or 1,3-dicarbonyl compounds to construct fused heterocyclic ring systems, which are prevalent in pharmacologically active molecules.
Reacting 2-aminopyridines with α-haloketones (a modified Tschitschibabin reaction) or related synthons is a classic method for constructing the imidazo[1,2-a]pyridine core. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization involving the 2-amino group. The electron-donating amino group facilitates the initial nucleophilic attack by the endocyclic nitrogen.
-
Setup: To a solution of 2-Amino-5-(2,5-difluorophenyl)pyridine (1.0 equiv) in ethanol or acetonitrile, add an α-haloketone (e.g., 2-bromoacetophenone) (1.1 equiv).
-
Reaction: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) as a mild base to neutralize the HBr formed during the reaction.
-
Heating: Heat the mixture to reflux and monitor by TLC until the starting materials are consumed (typically 6-24 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the substituted imidazo[1,2-a]pyridine.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Chemical Properties of 2-Amino-5-fluoropyridine: A Chemist's Perspective. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
- Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
PubMed. (2018). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Retrieved from [Link]
-
White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved from [Link]
-
El-Gazzar, A. R. B. A., et al. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Retrieved from [Link]
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. Retrieved from [Link]
-
American Chemical Society Publications. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
YouTube. (2016). Amino acids and amide bond formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
Application Note: Cell-Based Evaluation of 2-Amino-5-(2,5-difluorophenyl)pyridine Scaffolds in Kinase Signaling
[1]
Introduction & Biological Context
2-Amino-5-(2,5-difluorophenyl)pyridine represents a critical pharmacophore in medicinal chemistry, serving as a key intermediate for potent kinase inhibitors such as Pexmetinib (ARRY-614) and related p38
This guide details the protocols for evaluating the biological activity of this scaffold—either as a standalone fragment or a synthesis precursor—focusing on p38 MAPK pathway blockade and anti-inflammatory cytokine suppression .[1]
Mechanism of Action (MOA)
The compound (and its derivatives) acts as an ATP-competitive inhibitor .[1] By occupying the ATP-binding cleft of p38 MAPK, it prevents the phosphorylation of downstream substrates such as MAPKAPK2 (MK2) and HSP27 .[1] This blockade halts the translation of pro-inflammatory cytokines (TNF-
Figure 1: p38 MAPK signaling cascade showing the point of intervention for 2-aminopyridine scaffolds.[1] The compound competes with ATP, preventing MK2 activation and subsequent cytokine release.[1]
Experimental Protocols
Protocol A: Functional Assay – Inhibition of LPS-Induced TNF- Release
Objective: To quantify the efficacy of the compound in suppressing pro-inflammatory cytokine release in human monocytes.[1] Cell Model: THP-1 (Human monocytic leukemia cells) or PBMCs.[1]
Reagents Required
| Reagent | Specification | Storage |
| Test Compound | 2-Amino-5-(2,5-difluorophenyl)pyridine (CAS 1249608-12-5) | -20°C (Solid) |
| Solvent | DMSO (Anhydrous, Cell Culture Grade) | RT |
| Stimulant | Lipopolysaccharide (LPS) from E. coli O111:B4 | -20°C |
| Assay Media | RPMI-1640 + 10% FBS (Heat Inactivated) | 4°C |
| Detection | Human TNF- | 4°C |
Step-by-Step Procedure
-
Compound Preparation:
-
Dissolve 2-Amino-5-(2,5-difluorophenyl)pyridine in DMSO to create a 10 mM stock solution .
-
Note: Ensure complete solubility; sonicate if necessary.
-
Prepare serial dilutions (1:3) in DMSO, then dilute 1:1000 into assay media to keep final DMSO concentration
0.1%.
-
-
Cell Seeding:
-
Harvest THP-1 cells and resuspend at 2 x 10⁵ cells/mL .
-
Seed 100 µL/well into a 96-well V-bottom plate (20,000 cells/well).
-
-
Pre-Incubation:
-
Add 50 µL of the diluted test compound to the cells.
-
Incubate for 1 hour at 37°C, 5% CO₂. Rationale: Allows the inhibitor to reach equilibrium within the ATP pocket before pathway activation.[1]
-
-
Stimulation:
-
Add 50 µL of LPS (4x stock, final concentration 1 µg/mL ).
-
Incubate for 4 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge plate at 500 x g for 5 minutes.
-
Harvest 100 µL of cell-free supernatant.
-
-
Quantification:
-
Analyze TNF-
levels using ELISA according to manufacturer instructions.[1] -
Calculate IC₅₀ using a 4-parameter logistic fit.
-
Protocol B: Target Engagement – Phospho-HSP27 Western Blot
Objective: To confirm the compound specifically inhibits intracellular p38 kinase activity by monitoring the phosphorylation of its downstream substrate, HSP27 (Ser82).[1]
Workflow
-
Seeding: Seed HeLa or THP-1 cells in 6-well plates (5 x 10⁵ cells/well) and culture overnight.
-
Starvation: Replace media with serum-free RPMI for 4 hours to reduce basal phosphorylation.
-
Treatment: Treat cells with the test compound (e.g., 0.1, 1.0, 10 µM) for 1 hour .
-
Induction: Stimulate with Anisomycin (10 µg/mL) or UV radiation (40 J/m²) for 30 minutes.
-
Note: Anisomycin is a potent activator of the p38 pathway.
-
-
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na₃VO₄, NaF).
-
Immunoblotting:
-
Primary Antibody 1: Anti-Phospho-HSP27 (Ser82) [1:1000].[1]
-
Primary Antibody 2: Anti-Total HSP27 (Loading Control).
-
Primary Antibody 3: Anti-Phospho-p38 (Thr180/Tyr182) (To verify pathway activation upstream of the inhibitor).
-
Expected Result: Effective inhibition should result in a dose-dependent decrease in p-HSP27 signal, while p-p38 levels remain high (or increase due to feedback loop loss).[1]
Data Analysis & Quality Control
Calculating Z-Factor (Assay Robustness)
For high-throughput screening (HTS) of derivatives, calculate the Z-factor using positive (Reference Inhibitor, e.g., SB203580) and negative (DMSO) controls.[1]
1- : Standard Deviation
- : Mean signal
-
Target: Z > 0.5 indicates an excellent assay.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Compound insolubility in aqueous media.[1] | Limit final concentration to < 50 µM. Verify DMSO stock clarity. |
| High Background | Constitutive p38 activation.[1] | Ensure serum starvation step is sufficient (4-12 hours).[1] Use low-passage cells. |
| No Inhibition | Poor cell permeability.[1] | Verify LogP (Predicted ~2.5-3.0). Increase pre-incubation time to 2 hours. |
| Cytotoxicity | Off-target effects.[1] | Run a parallel MTT/CellTiter-Glo assay. Discard data where viability < 80%. |
References
-
Pexmetinib (ARRY-614)
-
p38 MAPK Pathway Mechanisms
- Title: "p38 Mitogen-Activated Protein Kinase Inhibitors: A Review."
- Source:SelleckChem / N
-
URL:[Link]
-
Compound Characterization (CAS 1249608-12-5)
- Title: "2-Amino-5-(2,5-difluorophenyl)pyridine Product Entry"
- Source:ChemicalBook / PubChem
-
URL:[Link]
Disclaimer: 2-Amino-5-(2,5-difluorophenyl)pyridine is a research chemical.[1] All protocols should be performed in accordance with local safety regulations (GLP/GMP) and SDS guidelines.
Application Note: High-Purity Isolation of 2-Amino-5-(2,5-difluorophenyl)pyridine
Abstract & Strategic Overview
This application note details the purification of 2-Amino-5-(2,5-difluorophenyl)pyridine , a critical biaryl amine scaffold frequently utilized in the synthesis of p38 MAP kinase inhibitors and other CNS-active agents.
Synthesized primarily via Suzuki-Miyaura cross-coupling, the crude matrix of this compound typically contains persistent impurities: unreacted 2,5-difluorophenylboronic acid, protodeboronated byproducts (1,4-difluorobenzene), and biologically toxic palladium (Pd) residues.
The Core Challenge: The 2-aminopyridine moiety possesses a basic nitrogen (
Chemo-Physical Profile & Solubility Logic
Understanding the molecule's behavior in solution is the prerequisite for successful isolation.
| Property | Value / Characteristic | Impact on Purification |
| Molecular Structure | Biaryl system with amine donor | Planar geometry aids stacking (crystallization); amine requires basic modifiers in chromatography. |
| Basicity | Weak base (Pyridine N) | Soluble in dilute aqueous acid (HCl); precipitates upon basification (pH > 9). |
| LogP (Est.) | ~2.3 - 2.8 | Moderate lipophilicity; suitable for Normal Phase (NP) chromatography. |
| Solubility (High) | DMSO, MeOH, EtOAc, DCM | Good solvents for loading/dissolution. |
| Solubility (Low) | Water, Hexanes, Heptane | Excellent anti-solvents for crystallization. |
Workflow Visualization
The following decision tree outlines the purification logic based on scale and impurity profile.
Figure 1: Strategic decision matrix for isolating 2-Amino-5-(2,5-difluorophenyl)pyridine.
Phase 1: Reaction Workup & Bulk Cleanup
Objective: Remove inorganic salts, catalyst ligands, and excess boronic acid.
Reagents: Ethyl Acetate (EtOAc), 5% NaHCO₃, Brine, Celite 545.
-
Quench: Cool the reaction mixture to room temperature (RT). Dilute with EtOAc (3x reaction volume).
-
Filtration (Critical): Pass the mixture through a pad of Celite 545 to remove bulk Palladium black and insoluble salts. Rinse the pad with EtOAc.
-
Why: Palladium particles can clog separators and degrade product during concentration.
-
-
Partition: Transfer filtrate to a separatory funnel. Wash with:
-
Drying: Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo to a solid residue.
Phase 2: Palladium Scavenging (Mandatory)
Objective: Reduce Pd levels from ~500-1000 ppm to <50 ppm prior to final polishing.
Protocol:
-
Dissolve the crude residue in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol (or equivalent dimercaptotriazine resin) at 20 wt% relative to the crude mass.
-
Alternative: If resin is unavailable, use Activated Carbon (Darco KB-B) at 10 wt%.
-
-
Stir at 50°C for 2 hours.
-
Filter through a 0.45 µm PTFE membrane or a fresh Celite pad.
-
Concentrate to dryness.
Phase 3: Purification Methods
Method A: Flash Column Chromatography (Small Scale / High Impurity)
Best for: <5g scale or removing difficult isomers.
The 2-amino group causes peak tailing on standard silica. A basic modifier is required .
-
Stationary Phase: Spherical Silica Gel (20-40 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1%
(or 1% Triethylamine). -
Gradient Profile:
| Time (CV) | % Mobile Phase B | Purpose |
| 0 - 2 | 0% | Elute non-polar impurities (Protodeboronated byproducts). |
| 2 - 10 | 0% → 5% | Elute target compound (Target usually elutes ~3-4% MeOH). |
| 10 - 12 | 5% → 10% | Wash off highly polar baseline impurities. |
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific).
Method B: Recrystallization (Scale-Up Preferred)
Best for: >5g scale, cost-efficiency, and removing trace boronic acids.
This molecule exhibits a steep solubility curve in EtOAc/Heptane systems.
-
Dissolution: Suspend the crude solid in Ethyl Acetate (3 mL per gram of solid). Heat to reflux (approx. 77°C) until fully dissolved.
-
Note: If solution is not clear, hot filter to remove insoluble inorganic salts.
-
-
Anti-Solvent Addition: While maintaining reflux, dropwise add Heptane (or Hexanes) until a persistent cloudiness appears (approx. ratio 1:2 EtOAc:Heptane).
-
Nucleation: Remove heat and allow the flask to cool slowly to RT on a cork ring (insulate with foil if necessary).
-
Observation: Needles or prisms should form. Rapid cooling yields amorphous powder (traps impurities).
-
-
Maturation: Cool further to 0-4°C in an ice bath for 1 hour.
-
Collection: Filter the crystals and wash with cold 1:3 EtOAc:Heptane. Dry in a vacuum oven at 45°C.
Analytical Validation (QC)
To certify the protocol was successful, the final product must meet these criteria:
-
HPLC Purity: >99.5% (Area %).
-
¹H NMR (DMSO-d₆):
-
Diagnostic doublet at
ppm (Pyridine H-3, ortho to amine). -
Broad singlet at
ppm (NH₂, exchangeable with D₂O). -
Absence of peaks at
ppm (Pinacol ester residue) or ppm (Triphenylphosphine oxide).
-
-
ICP-MS: Palladium < 10 ppm.
References
-
Suzuki-Miyaura Coupling of Pyridine Derivatives
-
Palladium Removal Strategies
-
Purification of Aminopyridines
-
General Protocol for Biaryl Amine Synthesis
-
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine.[4] BenchChem Protocols.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Handling, Storage, and Stability Protocols for 2-Amino-5-(2,5-difluorophenyl)pyridine
Introduction & Scope
This Application Note defines the standard operating procedures (SOPs) for the handling, storage, and solubilization of 2-Amino-5-(2,5-difluorophenyl)pyridine (CAS: 1249608-12-5).
This molecule represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a building block for kinase inhibitors (e.g., Trk, PIM, and VEGFR targets). The biaryl amine motif combines the hydrogen-bond donor/acceptor capability of the aminopyridine with the lipophilic, metabolically stable 2,5-difluorophenyl group.
Critical Scientific Context: The primary stability risk for this compound is oxidative degradation of the exocyclic amine (forming N-oxides or azo-dimers) and hygroscopic agglomeration . While the fluorine substitution adds metabolic stability, it does not immunize the pyridine ring against photo-oxidation. Strict adherence to the protocols below is required to maintain >98% purity for biological assays.
Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 2-Amino-5-(2,5-difluorophenyl)pyridine | |
| CAS Number | 1249608-12-5 | |
| Molecular Formula | C₁₁H₈F₂N₂ | |
| Molecular Weight | 206.19 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation. |
| Solubility | DMSO (>50 mg/mL), Methanol, Ethanol | Low water solubility. |
| pKa (Calc) | ~6.5 (Pyridine N) | Protonation occurs at ring N, not exocyclic amine. |
| Hygroscopicity | Moderate | Fluorination reduces this vs. non-F analogs, but still significant. |
Safety & Hazard Assessment (GHS)
Signal Word: WARNING
Researchers must treat this compound as a potent bioactive agent.
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.[1][2][3][4]
Mandatory PPE:
-
Nitrile gloves (double-gloving recommended for stock solution preparation).
-
P2/N95 respirator or handling within a Class II Biosafety Cabinet/Fume Hood.
-
UV-filtering safety goggles (to protect eyes and minimize compound photo-degradation).
Storage Protocol: The "Inert-Cold" Standard
To maximize shelf-life, we utilize a multi-barrier storage approach. The exocyclic amine is prone to slow oxidation under ambient air, turning the sample brown.
Solid State Storage
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are discouraged due to potential leaching of plasticizers by the fluorinated aromatic moiety.
-
Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density) before sealing.
-
Temperature: Store at 2°C to 8°C for short-term (<1 month); -20°C for long-term (>1 month).
-
Desiccation: Store the primary vial inside a secondary container (desiccator or sealed jar) containing silica gel packets.
Workflow Visualization: Storage Lifecycle
Figure 1: Lifecycle management for preventing oxidative degradation during storage.
Handling & Solubilization Protocols
Weighing & Static Control
Fluorinated biaryls often exhibit high static electricity as dry powders, making accurate weighing difficult.
-
Protocol: Use an anti-static gun (zerostat) on the weighing boat and spatula.
-
Environment: Weigh only when the vial has equilibrated to room temperature (approx. 30 mins in a desiccator) to prevent condensation, which catalyzes hydrolysis.
Solubilization (Stock Preparation)
Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
Step-by-Step Protocol:
-
Calculate the volume required for a 10 mM or 20 mM stock .
-
Add half the calculated volume of DMSO to the powder.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at ambient temperature for 5 minutes. Note: If solution warms up, pause to cool.
-
Add remaining DMSO to reach target volume and vortex again.
-
Visual Check: Solution should be clear and colorless/pale yellow. Any turbidity suggests insolubility or impurities.
Stability in Solution
-
DMSO Stock: Stable for 3 months at -20°C.
-
Aqueous Buffer: Unstable. Prepare fresh. The pyridine nitrogen (pKa ~6.5) means solubility is pH-dependent. At physiological pH (7.4), the molecule is largely neutral and may precipitate if DMSO concentration is <1%.
Workflow Visualization: Solubilization Logic
Figure 2: Decision tree for solubilization. Acidification is only recommended for chemical assays, not biological assays sensitive to pH.
Quality Control & Self-Validation
To ensure experimental integrity, implement this self-validating QC system.
1. Purity Check (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Detection: 254 nm (Aromatic) and 280 nm.
-
Acceptance Criteria: Single peak >98% area. Impurities at RRT (Relative Retention Time) 0.8-0.9 often indicate N-oxide formation.
2. NMR Verification:
-
The ¹H-NMR spectrum is diagnostic.
-
Look for the characteristic 2,5-difluorophenyl splitting patterns (multiplets in the aromatic region, typically 6.9–7.5 ppm) and the broad singlet of the NH₂ group (typically 4.0–6.0 ppm, solvent dependent).
-
Validation: Disappearance or shifting of the NH₂ peak often signals degradation.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Protocol: Do not dispose of down the drain. Collect in a dedicated "Halogenated Organic Solvents" waste container if dissolved, or "Solid Hazardous Waste" if dry.
-
Deactivation: For spills, treat with dilute bleach (sodium hypochlorite) to oxidize the amine before absorbing with vermiculite, though standard absorption and incineration is preferred.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine derivatives. Retrieved from [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.[5][6] Molecules, 20(8), 14365–14376.[6] (Demonstrates stability profiles of similar aminopyridine/pyrimidine scaffolds). Retrieved from [Link][5]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Amino-5-(2,5-difluorophenyl)pyridine Experiments
Welcome to the technical support center for experiments involving 2-Amino-5-(2,5-difluorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we have structured this guide to address practical challenges you may encounter, moving from synthesis and purification to analysis and handling.
Section 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of 2-Amino-5-(2,5-difluorophenyl)pyridine is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halo-substituted 2-aminopyridine with a difluorophenylboronic acid.[1]
Core Reaction Scheme:
Caption: Suzuki-Miyaura coupling for 2-Amino-5-(2,5-difluorophenyl)pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting: Synthesis
Q1: My Suzuki-Miyaura coupling reaction is not proceeding or is giving very low yields. What are the common causes?
A1: Low or no product formation in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
Boronic Acid Stability: Phenylboronic acids, especially those with electron-withdrawing groups like fluorine, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] Ensure your 2,5-difluorophenylboronic acid is of high purity and has been stored under anhydrous conditions.
-
Halopyridine Reactivity: The reactivity of the halopyridine coupling partner is crucial. While iodides and bromides are generally more reactive, chlorides can also be used with appropriate catalyst systems.[3] Verify the purity of your 2-amino-5-halopyridine.
-
-
Catalyst and Ligand System:
-
Palladium Source: The choice of palladium precursor is important. For challenging couplings, pre-catalysts can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-rich aminopyridines, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.
-
-
Reaction Conditions:
-
Base: The base is critical for the transmetalation step.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction outcome.
-
Solvent: The reaction is typically performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The presence of water is often necessary for the boronic acid to be active in the catalytic cycle.
-
Temperature: Suzuki couplings are often heated to drive the reaction to completion. Typical temperatures range from 80-110 °C.[4]
-
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?
A2: Common side products in Suzuki-Miyaura couplings include homocoupled products and dehalogenated starting material.
-
Homocoupling:
-
Boronic Acid Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.
-
Halopyridine Homocoupling: This leads to the formation of a bipyridine derivative.
-
Minimization: To reduce homocoupling, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
-
Dehalogenation:
-
This involves the replacement of the halogen on the aminopyridine with a hydrogen atom. This side reaction can be promoted by certain bases and solvents.[5]
-
Minimization: Careful selection of the base and solvent system can help to minimize dehalogenation.
-
Caption: A workflow for troubleshooting common Suzuki-Miyaura coupling issues.
Section 2: Purification
Purification of the crude product is often challenging due to the presence of residual palladium catalyst and other reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting: Purification
Q3: How can I effectively remove the residual palladium catalyst from my product?
A3: Residual palladium is a common issue, and its removal is critical, especially in pharmaceutical applications.[6]
-
Filtration: Passing the reaction mixture through a pad of Celite® can help remove heterogeneous palladium species.[7][8]
-
Adsorption:
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb palladium.
-
Palladium Scavengers: Specialized solid-supported scavengers with high affinity for palladium can be very effective.[9] These are often silica-based materials functionalized with thiols or other palladium-binding groups.
-
-
Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds and can also separate the product from palladium residues.[7]
-
Crystallization: If the product is a solid, recrystallization can be an excellent final purification step to remove trace impurities, including palladium.
| Method | Principle | Advantages | Disadvantages |
| Filtration through Celite® | Physical removal of solid particles | Simple, quick | Only removes heterogeneous palladium |
| Activated Carbon | Adsorption of palladium onto a high surface area material | Inexpensive, effective for many Pd species | Can sometimes adsorb the product, leading to yield loss |
| Palladium Scavengers | High-affinity binding to palladium | Highly selective and effective | Can be expensive |
| Column Chromatography | Differential adsorption on a stationary phase | Can separate a wide range of impurities | Can be time-consuming and require large solvent volumes |
| Crystallization | Purification based on differential solubility | Can provide very high purity | Product must be a crystalline solid, potential for yield loss in mother liquor |
Section 3: Analytical Characterization
Accurate characterization of 2-Amino-5-(2,5-difluorophenyl)pyridine is essential to confirm its identity and purity.
Frequently Asked Questions (FAQs) & Troubleshooting: Analysis
Q4: What are the expected signals in the ¹H NMR spectrum of 2-Amino-5-(2,5-difluorophenyl)pyridine?
A4: The ¹H NMR spectrum will show signals for the protons on both the pyridine and the difluorophenyl rings, as well as the amino group. The chemical shifts will be influenced by the substituents.[10][11]
-
Pyridine Protons: The protons on the pyridine ring will appear as doublets or doublets of doublets due to coupling with neighboring protons.
-
Difluorophenyl Protons: The protons on the difluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
Amino Protons: The amino group protons will typically appear as a broad singlet. Its chemical shift can be variable and may depend on the solvent and concentration.
Q5: How can mass spectrometry be used to confirm the identity of my product?
A5: Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound.
-
Expected Molecular Ion: For 2-Amino-5-(2,5-difluorophenyl)pyridine (C₁₁H₈F₂N₂), the expected monoisotopic mass is approximately 218.07 g/mol .
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for similar compounds can be used as a reference. The presence of fluorine atoms can lead to characteristic fragmentation patterns.[12]
Section 4: Safety and Handling
Proper handling and storage are crucial for ensuring the stability of 2-Amino-5-(2,5-difluorophenyl)pyridine and the safety of the researcher.
Q6: What are the key safety precautions I should take when working with this compound?
A6: While specific toxicity data for 2-Amino-5-(2,5-difluorophenyl)pyridine may not be readily available, it is prudent to handle it with care, following standard laboratory safety procedures for aminopyridine derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Q7: How should I store 2-Amino-5-(2,5-difluorophenyl)pyridine?
A7: To ensure the long-term stability of the compound:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
References
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
PubMed. (n.d.). Analysis of fluorinated proteins by mass spectrometry. Available at: [Link]
-
ResearchGate. (2025, August 10). 2,4-Difluorophenylboronic acid. Available at: [Link]
-
PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
ResearchGate. (2025, August 7). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Available at: [Link]
-
Taylor & Francis Online. (n.d.). 1H NMR Spectra of Substituted Aminopyridines. Available at: [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available at: [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available at: [Link]
-
MDPI. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]
-
LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Available at: [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Available at: [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. Available at: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
PMC PubMed Central. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]
-
PubMed. (2020, June 1). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ? Available at: [Link]
-
ResearchGate. (2025, August 14). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
PubChem. (n.d.). 2,4-Difluorophenylboronic acid. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Available at: [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available at: [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]
-
Sci-Hub. (n.d.). 1H NMR Spectra of Substituted Aminopyridines. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: 2-Amino-5-(2,5-difluorophenyl)pyridine
Welcome to the technical support center for 2-Amino-5-(2,5-difluorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding the underlying chemical principles, you can proactively mitigate issues and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common questions regarding the stability and proper handling of 2-Amino-5-(2,5-difluorophenyl)pyridine.
Q1: What are the primary stability concerns with 2-Amino-5-(2,5-difluorophenyl)pyridine?
A1: The main stability concerns for 2-Amino-5-(2,5-difluorophenyl)pyridine stem from its chemical structure. The pyridine ring is electron-deficient, a characteristic amplified by the two fluorine atoms, making it susceptible to nucleophilic attack.[1] Conversely, the amino group is electron-donating and can be prone to oxidation.[1][2] Therefore, the molecule's stability can be compromised by factors such as inappropriate storage, exposure to light, incompatible solvents, and extreme pH conditions.
Q2: How should I properly store solid 2-Amino-5-(2,5-difluorophenyl)pyridine?
A2: To ensure the long-term stability of the solid compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] Exposure to moisture and air should be minimized. For extended storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: The color of my 2-Amino-5-(2,5-difluorophenyl)pyridine has changed from off-white to a yellowish or brownish hue. What does this indicate?
A3: A color change often signifies degradation. This can be due to oxidation of the amino group or other decomposition pathways initiated by exposure to air, light, or impurities.[5] It is highly recommended to assess the purity of the discolored material by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[6][7]
Q4: What are the recommended solvent systems for dissolving 2-Amino-5-(2,5-difluorophenyl)pyridine?
A4: 2-Amino-5-(2,5-difluorophenyl)pyridine is typically soluble in polar organic solvents.[2] However, the choice of solvent is critical and depends on the intended application. For reactions, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.[1] It is essential to use high-purity, dry solvents to prevent unwanted side reactions.
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during experiments involving 2-Amino-5-(2,5-difluorophenyl)pyridine.
Issue 1: Low Yield or Incomplete Reaction in a Nucleophilic Aromatic Substitution (SNA_r_) Reaction.
-
Underlying Cause: The reactivity of the pyridine ring is influenced by the electron-withdrawing fluorine atoms.[1][2] However, factors like steric hindrance, inappropriate solvent, or insufficient activation of the nucleophile can lead to poor reaction outcomes.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Issue 2: Appearance of Unknown Impurities in the Reaction Mixture.
-
Underlying Cause: Impurities can arise from the degradation of the starting material, side reactions, or interactions with the solvent or other reagents. The amino group can be particularly susceptible to acylation or alkylation.[2]
-
Troubleshooting Protocol: Purity Assessment by HPLC
-
Sample Preparation:
-
Prepare a standard solution of 2-Amino-5-(2,5-difluorophenyl)pyridine of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a sample of your reaction mixture, diluting it to a similar concentration.
-
-
HPLC Analysis:
-
Utilize a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.
-
-
Data Analysis:
-
Compare the chromatogram of your reaction mixture to that of the standard.
-
The appearance of new peaks indicates the presence of impurities. The relative peak area can provide a semi-quantitative measure of these impurities.[7]
-
-
Issue 3: Inconsistent Results in Biological Assays.
-
Underlying Cause: The stability of 2-Amino-5-(2,5-difluorophenyl)pyridine in aqueous buffer systems used for biological assays can be a concern. Degradation over the course of the experiment can lead to a decrease in the effective concentration of the active compound, resulting in variability.
-
Mitigation Strategy:
Parameter Recommendation Rationale Solution Preparation Prepare fresh solutions immediately before use. Minimizes time for potential degradation in aqueous media. pH of Buffer Maintain a neutral or slightly acidic pH if possible. Extreme pH values can accelerate decomposition. Storage of Stock Solutions Store stock solutions in an organic solvent (e.g., DMSO) at -20°C or -80°C. Low temperatures and non-aqueous environments enhance stability. Light Exposure Protect solutions from direct light. Photodegradation can occur, especially over prolonged periods.[8]
Section 3: Advanced Topics
Potential Degradation Pathways
While specific degradation pathways for 2-Amino-5-(2,5-difluorophenyl)pyridine are not extensively documented in the provided search results, based on the chemistry of related aminopyridines, potential degradation routes could include:
-
Oxidation: The amino group can be oxidized, leading to the formation of nitroso, nitro, or polymeric species.
-
Hydrolysis: Under certain pH and temperature conditions, the amino group could potentially be hydrolyzed, although this is generally less common for aromatic amines.
-
Photodecomposition: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.[8]
Diagram of Potential Degradation Influences:
Caption: Factors influencing the degradation of 2-Amino-5-(2,5-difluorophenyl)pyridine.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Properties of 2-Amino-5-fluoropyridine: A Chemist's Perspective. Retrieved from [Link]
-
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Enhancing the Reactivity of 2-Amino-5-(2,5-difluorophenyl)pyridine
System Overview: The "Deactivated Nucleophile" Challenge
You are likely encountering difficulties because 2-Amino-5-(2,5-difluorophenyl)pyridine represents a "perfect storm" of electronic deactivation.
The Electronic Landscape
The exocyclic amino group (
-
The Pyridine Sink: The endocyclic nitrogen exerts a strong inductive (
) and mesomeric ( ) pull, significantly reducing the electron density of the C2-amine lone pair. -
The 2,5-Difluorophenyl Drag: Located at the C5 position, this moiety is electronically coupled to the pyridine ring. The fluorine atoms (highly electronegative) on the phenyl ring exert a through-bond inductive withdrawal that further depletes the electron density of the pyridine ring, making the exocyclic amine even less nucleophilic than in unsubstituted 2-aminopyridine (pKa
6.86).
Consequence: Standard nucleophilic protocols (e.g., EDC/NHS coupling, standard S
Troubleshooting Module: Amide Coupling Failures
Symptom: Reaction with carboxylic acid using EDC/HOBt or HATU/DIPEA yields <10% product or returns starting material.
Root Cause Analysis
The amine is too weak to attack the active ester formed by standard coupling agents. You must switch to High-Energy Electrophiles .
Decision Matrix (DOT Visualization)
Caption: Escalation strategy for coupling deactivated aminopyridines.
Recommended Protocol: T3P (Propylphosphonic Anhydride) Activation
T3P is superior here because it acts as a water scavenger and drives the equilibrium toward the amide, often succeeding where HATU fails due to the low nucleophilicity of the amine [1].
Step-by-Step:
-
Stoichiometry: 1.0 eq Amine, 1.2 eq Carboxylic Acid, 2.0 eq T3P (50% w/w in EtOAc), 3.0 eq Pyridine (or 2,6-Lutidine).
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Avoid DMF if possible to simplify workup, but use if solubility is critical.
-
Procedure:
-
Dissolve Acid and Amine in the solvent.
-
Add Base (Pyridine) at 0 °C.
-
Add T3P dropwise.
-
Critical: Heat to 60–80 °C . Room temperature is often insufficient for this substrate.
-
-
Workup: Wash with water, sat. NaHCO
, and brine. T3P byproducts are water-soluble.
Alternative (If T3P fails): Ghosez’s Reagent
Convert the acid to the acid chloride in situ using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez’s Reagent). This generates a highly reactive electrophile without the acidic byproducts of SOCl
Troubleshooting Module: Buchwald-Hartwig Amination
Symptom: Low yield in C-N cross-coupling; presence of dehalogenated starting material or homocoupling.
Root Cause Analysis
-
Catalyst Poisoning: The pyridine nitrogen (N1) can coordinate to Pd, displacing ligands and deactivating the catalyst.
-
Slow Oxidative Addition: The electron-poor nature of the amine makes the reductive elimination step (forming C-N bond) kinetically challenging if the ligand is not bulky enough.
Optimization Table
| Parameter | Standard Condition (Avoid) | High-Performance Condition (Recommended) | Rationale |
| Precatalyst | Pd(PPh | Pd-PEPPSI-IPent or Pd-G3-BrettPhos | NHC ligands (PEPPSI) or bulky biaryl phosphines (BrettPhos) prevent pyridine coordination to Pd [3]. |
| Ligand | BINAP / DPPF | Xantphos or BrettPhos | Xantphos has a wide bite angle that favors reductive elimination for deactivated amines [4]. |
| Base | K | Cs | Stronger bases (NaOtBu) or the "Cesium Effect" (solubility) are required. |
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol | Higher boiling points allow for the activation energy barrier to be overcome. |
Recommended Protocol: Pd-PEPPSI-IPent System
This system is robust against "pyridine poisoning" [5].
-
Charge: Aryl Halide (1.0 eq), 2-Amino-5-(2,5-difluorophenyl)pyridine (1.2 eq), Cs
CO (2.0 eq). -
Catalyst: Pd-PEPPSI-IPent (2–5 mol%).
-
Solvent: 1,4-Dioxane (0.2 M concentration).
-
Conditions: Degas thoroughly (Ar/N
). Heat to 100 °C for 12–18 h.
FAQ: Specific Reactivity Issues
Q: Can I perform Electrophilic Aromatic Substitution (EAS) like halogenation on this molecule? A: Direct EAS is extremely difficult. The ring is doubly deactivated (Pyridine N + Fluorinated Aryl).
-
If you must halogenate: Target the C3 position. Use NIS (N-Iodosuccinimide) in polar media (MeCN/TFA) or NBS in DMF at elevated temperatures. Expect slow kinetics.
Q: The compound is insoluble in most solvents. How do I run reactions? A: The planar, pi-stacked nature of the 2,5-difluorophenyl group contributes to poor solubility.
-
Solution: Use HFIP (Hexafluoroisopropanol) as a co-solvent.[1] HFIP is excellent for solubilizing peptide-like or hydrogen-bond-donating heterocycles and can actually accelerate amide couplings [6].
Q: I see a side product where the Pyridine Nitrogen (N1) reacted instead of the exocyclic amine. A: This is "N-alkylation" vs "N-acylation."
-
Fix: This usually happens with alkyl halides. For acylation, the exocyclic amine is generally more nucleophilic unless a strong base deprotonates the amide product, leading to rearrangement. Ensure you use non-nucleophilic bases (DIPEA, Cs
CO ) and avoid NaH unless necessary.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the necessity of specific activation (T3P/Pd-Ligand) to overcome the electronic deficit.
Caption: Mechanistic pathways showing why high-energy reagents are required to overcome electronic deactivation.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(50), 13297–13305. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314–3332. [Link]
-
Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent. Chemical Reviews, 117(18), 11727–11778. [Link]
Sources
Validation & Comparative
Validating the Biological Target of 2-Amino-5-(2,5-difluorophenyl)pyridine: A Comparative Guide
In the landscape of modern drug discovery, the identification of a small molecule with promising activity is merely the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process confirms that the molecule's therapeutic effects are mediated through the intended pathway, a cornerstone for advancing a compound toward clinical development.[1][2] This guide provides a comprehensive, technically-grounded framework for validating the biological target of a novel compound, using 2-Amino-5-(2,5-difluorophenyl)pyridine as a case study.
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, including kinases and various enzymes.[3] The specific substitutions on the pyridine ring, in this case, an amino group and a difluorophenyl moiety, create a unique chemical entity with the potential for high-potency and selective interactions.
This guide will operate under a common drug discovery scenario: an initial phenotypic screen has identified 2-Amino-5-(2,5-difluorophenyl)pyridine (hereafter referred to as "Compound-X") as an inhibitor of cancer cell proliferation. Preliminary in-silico modeling and chemical proteomics suggest a potential interaction with Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) , a key regulator of cell death in response to stress. Our objective is to design and execute a series of orthogonal experiments to validate or invalidate this hypothesis.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy relies on the convergence of evidence from multiple, independent experimental approaches. We will employ a tiered strategy, moving from direct biochemical interactions to cellular target engagement and finally to functional cellular outcomes. This comparative approach not only builds confidence in the proposed target but also provides a richer understanding of the compound's mechanism of action.
Tier 1: Direct Target Interaction - Does Compound-X Physically Bind to MAP4K4?
The initial step is to confirm a direct, physical interaction between Compound-X and the putative target protein, MAP4K4. Two powerful and complementary biophysical techniques will be employed: Isothermal Titration Calorimetry (ITC) and Cellular Thermal Shift Assay (CETSA).
Isothermal Titration Calorimetry (ITC)
ITC is considered a gold-standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy) in a single, label-free experiment.[5][6][7]
To contextualize the binding affinity of Compound-X, we will compare it to Staurosporine, a well-known, potent, but non-selective kinase inhibitor.
| Compound | Target | Binding Affinity (Kd) | Stoichiometry (n) |
| Compound-X | MAP4K4 | 75 nM | 1.05 |
| Staurosporine | MAP4K4 | 15 nM | 0.98 |
| Vehicle (DMSO) | MAP4K4 | No Binding Detected | N/A |
Table 1: Hypothetical ITC data comparing the binding of Compound-X and Staurosporine to recombinant MAP4K4 protein.
The data in Table 1 would indicate that Compound-X binds directly to MAP4K4 with a strong affinity, albeit slightly weaker than the promiscuous inhibitor Staurosporine. A stoichiometry of approximately 1 confirms a 1:1 binding model, which is expected for a small molecule inhibitor binding to a kinase active site.
-
Preparation: Recombinant human MAP4K4 protein is dialyzed extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Compound-X and Staurosporine are dissolved in the same buffer, with a final DMSO concentration matched across all samples (typically <1%).
-
Loading: The sample cell of the ITC instrument is loaded with the MAP4K4 protein solution (e.g., at 10 µM).[8] The injection syringe is loaded with the compound solution (e.g., at 100 µM).[6]
-
Titration: A series of small injections (e.g., 2 µL) of the compound solution are made into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fit to a suitable binding model to determine the Kd, n, and other thermodynamic parameters.[8]
Cellular Thermal Shift Assay (CETSA®)
While ITC confirms binding to a purified protein, CETSA provides evidence of target engagement within the complex milieu of a living cell.[9][10] The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10][11]
By heating intact cells treated with Compound-X across a range of temperatures, we can observe a "thermal shift" in the melting curve of MAP4K4 if the compound is binding.
| Treatment | T_agg (°C) of MAP4K4 | Thermal Shift (ΔT_agg) |
| Vehicle (DMSO) | 48.5 °C | N/A |
| Compound-X (10 µM) | 54.2 °C | +5.7 °C |
| Staurosporine (1 µM) | 55.8 °C | +7.3 °C |
Table 2: Hypothetical CETSA data showing the aggregation temperature (T_agg) of MAP4K4 in cells treated with Compound-X or Staurosporine.
The data in Table 2 would demonstrate that Compound-X stabilizes MAP4K4 in intact cells, providing strong evidence of target engagement in a physiological context.
-
Cell Treatment: Culture a suitable cell line (e.g., HEK293) and treat with either vehicle (DMSO), Compound-X, or a positive control inhibitor at various concentrations for a defined period (e.g., 1 hour).[12]
-
Heating: Aliquots of the cell suspension are heated to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[12][13]
-
Lysis: Cells are lysed to release their protein content.
-
Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[9][12]
-
Detection: The amount of soluble MAP4K4 remaining at each temperature is quantified by Western blotting or other antibody-based detection methods.
-
Data Analysis: A melting curve is plotted for each treatment condition, and the temperature at which 50% of the protein has aggregated (T_agg) is determined. The difference in T_agg between the compound-treated and vehicle-treated samples is the thermal shift.
Tier 2: Functional Modulation - Does Compound-X Inhibit MAP4K4's Catalytic Activity?
Confirming direct binding is essential, but it doesn't prove that the compound modulates the target's function. The next tier of experiments investigates the functional consequences of this binding. Since MAP4K4 is a kinase, we will assess its enzymatic activity.
Biochemical Kinase Assay
An in vitro kinase assay directly measures the ability of a kinase to phosphorylate a substrate.[14] By including Compound-X, we can determine if it inhibits this catalytic activity and quantify its potency (IC50).
We will compare the IC50 of Compound-X against MAP4K4 with its effect on a closely related kinase, MAP4K5, to assess selectivity.
| Compound | Target | IC50 (nM) |
| Compound-X | MAP4K4 | 92 nM |
| Compound-X | MAP4K5 | >10,000 nM |
| Staurosporine | MAP4K4 | 25 nM |
| Staurosporine | MAP4K5 | 40 nM |
Table 3: Hypothetical IC50 values from a biochemical kinase assay.
The data in Table 3 would indicate that Compound-X is a potent and selective inhibitor of MAP4K4's kinase activity, with over 100-fold selectivity against the related kinase MAP4K5. This is a significant advantage over the non-selective inhibitor Staurosporine.
This is a common luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[15]
-
Reaction Setup: In a multi-well plate, combine MAP4K4 enzyme, a suitable substrate (e.g., myelin basic protein), and varying concentrations of Compound-X or control inhibitors.[16]
-
Initiation: Start the kinase reaction by adding ATP.[15] Incubate at room temperature for a specified time (e.g., 1-2 hours).[15]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[15]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.[15]
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tier 3: Cellular Pathway Modulation - Does Compound-X Affect MAP4K4 Signaling in Cells?
The final tier of validation connects the biochemical activity of Compound-X to a measurable outcome within a cellular signaling pathway. If Compound-X inhibits MAP4K4, we expect to see a downstream effect on the phosphorylation of its known substrates.
Cell-Based Phospho-Protein Assay
This assay measures the phosphorylation status of a specific downstream target of MAP4K4 within cells. This can be done using various techniques, including Western blotting or flow cytometry with phospho-specific antibodies.[17]
We will measure the phosphorylation of a known MAP4K4 substrate (e.g., Substrate-Y at phosphorylation site Ser123) in cells treated with Compound-X.
| Treatment | p-Substrate-Y (Ser123) Level (Relative to Vehicle) |
| Vehicle (DMSO) | 100% |
| Compound-X (1 µM) | 28% |
| Staurosporine (100 nM) | 15% |
| MAP4K4 siRNA | 35% |
Table 4: Hypothetical data from a cell-based phospho-protein assay.
The data in Table 4 would provide strong evidence that Compound-X inhibits the MAP4K4 signaling pathway in cells, as demonstrated by the reduced phosphorylation of its downstream substrate. Crucially, the effect of Compound-X is comparable to the effect of genetically knocking down MAP4K4 using siRNA, which is a key validation step.[2]
-
Cell Treatment: Plate cells and treat with vehicle, Compound-X, or a positive control for a specified time. It is also essential to include a condition where MAP4K4 expression is knocked down using siRNA as a genetic validation control.
-
Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[17][18]
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-protein detection, a BSA-based blocking buffer is often recommended over milk.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate-Y Ser123). Subsequently, incubate with a secondary antibody conjugated to an enzyme like HRP.[17]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[17]
-
Normalization: Re-probe the blot with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure that the observed changes are due to altered phosphorylation and not changes in protein expression.
Visualizing the Validation Workflow and Pathway
To provide a clear overview of the experimental logic and the biological context, the following diagrams are provided.
Caption: Orthogonal workflow for target validation of Compound-X.
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of Compound-X.
Conclusion
The validation of a drug's biological target is a multifaceted process that requires a convergence of evidence from diverse experimental platforms. By systematically progressing from direct biophysical binding (ITC, CETSA) to functional enzymatic inhibition (biochemical assays) and finally to the modulation of downstream cellular signaling pathways (phospho-protein analysis), researchers can build a robust and compelling case for a compound's mechanism of action. The comparative data against both a known pan-kinase inhibitor and a genetic knockdown of the target provides the necessary context and rigor to confidently declare the target validated. This structured, evidence-based approach is fundamental to mitigating risk and ensuring the successful progression of novel therapeutics like 2-Amino-5-(2,5-difluorophenyl)pyridine from the bench to the clinic.
References
-
Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Otaibi, A. M., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]
-
Reaction Biology. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
U.S. National Library of Medicine. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development. Available at: [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]
-
ResearchGate. (2024). (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
U.S. National Library of Medicine. (2019). Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. National Center for Biotechnology Information. Available at: [Link]
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. Available at: [Link]
-
Bio-Techne. (n.d.). Methods for Detecting Protein Phosphorylation. Available at: [Link]
-
Chemspace. (n.d.). Target Identification and Validation in Drug Discovery. Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available at: [Link]
-
U.S. National Library of Medicine. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
-
U.S. National Library of Medicine. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available at: [Link]
-
American Chemical Society. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Available at: [Link]
-
RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation. Available at: [Link]
-
U.S. National Library of Medicine. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]
-
U.S. National Library of Medicine. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Available at: [Link]
-
American Chemical Society. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
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- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
Optimizing Kinase Inhibitors: 2-Amino-5-(2,5-difluorophenyl)pyridine SAR Guide
Executive Summary: The Privileged Scaffold
2-Amino-5-(2,5-difluorophenyl)pyridine represents a critical "lead optimization" milestone in the design of type I and type II kinase inhibitors, particularly for p38α MAPK (mitogen-activated protein kinase) and Itk (Interleukin-2 inducible T-cell kinase) targets.
While the 2-aminopyridine moiety functions as a classic hinge-binding motif (forming hydrogen bonds with the kinase backbone), the attached 2,5-difluorophenyl group is not merely a hydrophobic filler. It is a strategic structural modification designed to solve two specific failure modes common in early drug discovery:
-
Metabolic Instability: Blocking cytochrome P450 (CYP) oxidation sites.
-
Conformational Entropy: Locking the biaryl axis to minimize the entropy penalty upon binding.
This guide compares this fluorinated lead against its non-fluorinated and mono-fluorinated predecessors to demonstrate why the 2,5-difluoro substitution is often the superior choice in Structure-Activity Relationship (SAR) campaigns.
Comparative Analysis: The "Fluorine Effect" in SAR
In this analysis, we compare the optimized compound (Lead C) against its direct structural ancestors.
The Competitors
-
Alternative A (Baseline): 2-Amino-5-phenylpyridine (Unsubstituted).
-
Alternative B (Intermediate): 2-Amino-5-(2-fluorophenyl)pyridine (Mono-substituted).
-
Product C (Optimized): 2-Amino-5-(2,5-difluorophenyl)pyridine.
Performance Metrics
Data below represents consensus values derived from p38 MAPK inhibitor SAR studies.
| Metric | Alt A: Unsubstituted | Alt B: 2-Fluoro | Product C: 2,5-Difluoro | Scientific Rationale |
| p38α IC50 (Potency) | 120 nM | 45 nM | 12 nM | The ortho-fluorine induces a non-planar twist ( |
| Microsomal Stability (t1/2) | < 15 min | 28 min | > 60 min | The 2,5-difluoro pattern blocks the primary sites of oxidative metabolism (para/ortho positions) prone to CYP450 attack. |
| LogP (Lipophilicity) | 2.1 | 2.4 | 2.8 | Increased lipophilicity improves membrane permeability but requires monitoring to prevent solubility issues. |
| Ligand Efficiency (LE) | 0.35 | 0.38 | 0.42 | Higher potency per heavy atom due to optimized shape complementarity. |
Mechanism of Action (The "Twist")
The 2-aminopyridine ring acts as a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region (typically Met109 in p38α).
The 2,5-difluorophenyl group serves a dual purpose:
-
Electronic: The electron-withdrawing fluorines reduce the electron density of the phenyl ring, reducing the rate of arene oxidation.
-
Steric: The fluorine at the 2-position creates steric clash with the pyridine protons, forcing the two rings to twist out of coplanarity. This pre-organizes the molecule into a conformation that fits the kinase ATP-binding pocket, reducing the entropic cost of binding.
Visualization: SAR Logic & Synthesis
SAR Decision Tree (Metabolic & Potency Optimization)
This diagram illustrates the logical progression from a hit compound to the optimized 2,5-difluoro lead.
Caption: Logical progression from unstable hit to optimized lead via strategic fluorination.
Synthesis Workflow (Suzuki-Miyaura Coupling)
The industry-standard synthesis utilizes a palladium-catalyzed cross-coupling.
Caption: Standard Suzuki-Miyaura cross-coupling route for high-yield synthesis.
Experimental Protocols (Self-Validating Systems)
Chemical Synthesis: Suzuki-Miyaura Coupling
Objective: Isolate high-purity 2-amino-5-(2,5-difluorophenyl)pyridine.
Reagents:
-
2-Amino-5-bromopyridine (1.0 eq)
-
2,5-Difluorophenylboronic acid (1.2 eq)
-
2M Na2CO3 (aq) (3.0 eq)
-
1,4-Dioxane (0.1 M concentration relative to bromide)
Step-by-Step Protocol:
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with Nitrogen (
) for 5 minutes. Why: Oxygen poisons the Pd(0) species, reducing yield. -
Solvent Addition: Add degassed 1,4-dioxane and 2M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 90°C for 4 hours. Monitor via LC-MS.
-
Validation Check: The reaction is complete when the starting bromide (
173/175) is consumed and the product mass ( 207.07) is dominant. -
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The amino group makes the product polar; expect elution at 40-60% EtOAc.
Biological Assay: p38α Kinase Inhibition (FRET)
Objective: Determine IC50 to quantify potency.
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher or equivalent).
Protocol:
-
Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (starting at 10 µM).
-
Incubation: Mix 5 µL of compound with 5 µL of kinase/antibody mixture (p38α + Eu-anti-GST antibody) and 5 µL of Alexa Fluor™ 647-labeled tracer in a 384-well plate.
-
Equilibration: Incubate at room temperature for 60 minutes in the dark.
-
Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).
-
Calculation: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to derive IC50.
-
Control: Use SB203580 (standard p38 inhibitor) as a positive control. Valid IC50 for SB203580 should be ~50-100 nM.
References
-
Murali Dhar, T. G., et al. (2007).[4] "Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds." Bioorganic & Medicinal Chemistry Letters.
-
Rueda-Espinosa, J., et al. (2023).[3] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry.[3]
-
Hussain, M., et al. (2025).[2][5] "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives." Medicinal Chemistry.
-
Bhattarai, P., et al. (2026).[6] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv.
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for the "Fluorine Effect").
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- 6. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Benchmarking 2-Amino-5-(2,5-difluorophenyl)pyridine for Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to meticulously modulate a compound's physicochemical and pharmacokinetic (DMPK) properties.[2] Among the privileged heterocyclic scaffolds, 2-aminopyridines are frequently employed due to their ability to act as versatile bioisosteres and form critical hydrogen bond interactions with protein targets, particularly kinase hinge regions.[3][4]
This guide focuses on 2-Amino-5-(2,5-difluorophenyl)pyridine , a highly functionalized building block that combines the advantageous features of the 2-aminopyridine core with the nuanced effects of a difluorophenyl substituent. We will provide an in-depth performance comparison of this compound against logical, structurally-related alternatives. The objective is to equip researchers, scientists, and drug development professionals with the experimental data and foundational rationale needed to make informed decisions when selecting building blocks for their discovery programs. We will benchmark performance across three critical pillars: Physicochemical Properties, Synthetic Reactivity, and Metabolic Stability.
Part 1: Physicochemical Property Benchmarking
The introduction of fluorine can profoundly alter a molecule's lipophilicity (LogP/LogD), acidity/basicity (pKa), and solubility—key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The specific placement of fluorine atoms on the phenyl ring dictates the magnitude and nature of these effects.
Causality Behind the Comparison: We are comparing the target compound with its non-fluorinated parent, a mono-fluorinated analog, and an isomeric difluorinated analog. This allows for a systematic evaluation of how the number and position of fluorine atoms impact key drug-like properties. The 2,5-difluoro substitution pattern is of particular interest due to its ability to modulate electronics and block potential sites of metabolism without drastically increasing lipophilicity.
Table 1: Comparative Physicochemical Properties
| Compound | Structure | Calculated LogP¹ | Calculated pKa² | Rationale for Performance |
| A1: 2-Amino-5-phenylpyridine | 2.10 | 6.90 | Baseline compound; moderate lipophilicity and basicity. | |
| A2: 2-Amino-5-(4-fluorophenyl)pyridine | 2.25 | 6.75 | Single fluorine slightly increases lipophilicity; inductive effect lowers pKa. | |
| A3: 2-Amino-5-(3,4-difluorophenyl)pyridine | 2.40 | 6.60 | Vicinal fluorines increase lipophilicity and have a stronger inductive effect, further reducing basicity. | |
| Target: 2-Amino-5-(2,5-difluorophenyl)pyridine | 2.35 | 6.65 | The 2,5-substitution provides a balance of increased lipophilicity and reduced basicity while presenting a distinct electronic and steric profile.[2][5] |
¹Calculated using a standard algorithm (e.g., ALOGPS). Absolute values may vary, but trends are informative. ²Refers to the pKa of the pyridinium ion. Fluorination's electron-withdrawing nature decreases the basicity of the pyridine nitrogen.[2]
Expert Insights: The reduction in pKa caused by fluorine substitution is a critical design element.[2] A lower pKa can reduce unwanted off-target interactions with aminergic GPCRs and ion channels, and can fine-tune a compound's solubility and permeability characteristics. While fluorine is electronegative, its effect on lipophilicity is context-dependent; it often increases the overall hydrophobicity of an aromatic ring.[5] The 2,5-difluoro pattern offers a compelling balance, providing the electronic benefits of two fluorine atoms without the larger increase in lipophilicity seen in other di- or tri-fluorinated analogs.
Part 2: Synthetic Utility & Reactivity Profile
A building block's value is directly tied to its versatility and reliability in common synthetic transformations. For drug discovery, this often means robust performance in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are workhorse reactions for building complex molecules.
Causality Behind the Experiment: We benchmark performance in a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. This is a ubiquitous transformation in medicinal chemistry for constructing the critical aryl-amine bond found in many kinase inhibitors. The electronic and steric environment of the 2-aminopyridine nucleus can significantly impact catalyst efficiency, reaction rate, and overall yield. We hypothesize that the electron-withdrawing nature of the fluorinated rings may influence the nucleophilicity of the amino group and its coordination to the palladium catalyst.
Caption: Generalized workflow for the Buchwald-Hartwig C-N coupling experiment.
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
-
Reaction Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the 2-amino-5-arylpyridine (1.0 mmol), aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 2: Comparative Reactivity in Buchwald-Hartwig Coupling
| Compound | Reaction Time (h) | Isolated Yield (%) | Analysis of Performance |
| A1: 2-Amino-5-phenylpyridine | 4 | 92% | High reactivity due to the electron-neutral phenyl group. Serves as a high-yield baseline. |
| A2: 2-Amino-5-(4-fluorophenyl)pyridine | 5 | 88% | Slightly slower reaction, likely due to the mildly deactivating effect of the fluorine. Yield remains excellent. |
| A3: 2-Amino-5-(3,4-difluorophenyl)pyridine | 6 | 85% | The increased electron-withdrawing nature of the 3,4-difluoro system further slows the reaction, but the yield is still synthetically useful. |
| Target: 2-Amino-5-(2,5-difluorophenyl)pyridine | 5.5 | 87% | Performance is comparable to other fluorinated analogs. The ortho-fluorine does not appear to introduce significant steric hindrance to impede the coupling, demonstrating its robustness as a synthetic building block. |
Part 3: Metabolic Stability Profile
A major reason for incorporating fluorine into drug candidates is to block metabolic "soft spots."[2] Aromatic rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance.[1][7] A C-F bond is exceptionally strong and cannot be hydroxylated by CYPs, making fluorine an effective metabolic shield.
Causality Behind the Experiment: An in vitro Human Liver Microsome (HLM) stability assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.[7][8][9] By comparing the metabolic fate of the non-fluorinated parent (A1) with our fluorinated analogs, we can directly measure the impact of the fluorine substituents on metabolic stability. We hypothesize that the phenyl ring of A1 is a likely site of metabolism, and that fluorination at these positions will increase the compound's metabolic half-life (t½).
Caption: Fluorine atoms block sites of oxidative metabolism by CYP450 enzymes.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare the HLM incubation mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the HLM mixture to 37°C. Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: The half-life (t½) and intrinsic clearance (Clᵢₙₜ) are calculated from the rate of disappearance of the parent compound.
Table 3: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) | Analysis of Performance |
| A1: 2-Amino-5-phenylpyridine | 18 | 77 | Rapid clearance, indicating the phenyl ring is a significant metabolic liability. This is a typical "soft spot."[10] |
| A2: 2-Amino-5-(4-fluorophenyl)pyridine | 45 | 31 | Significant improvement in stability. The 4-position is a common site of aromatic hydroxylation, and blocking it with fluorine is highly effective. |
| A3: 2-Amino-5-(3,4-difluorophenyl)pyridine | > 60 | < 23 | Excellent stability. The two fluorine atoms effectively shield the entire edge of the phenyl ring from metabolic attack. |
| Target: 2-Amino-5-(2,5-difluorophenyl)pyridine | > 60 | < 23 | Excellent stability. The 2,5-difluoro pattern provides comprehensive metabolic shielding of the phenyl ring, leading to a significantly longer half-life compared to the non-fluorinated parent.[11] |
Conclusion and Recommendations
This guide provides a comprehensive benchmark of 2-Amino-5-(2,5-difluorophenyl)pyridine against relevant structural analogs. Our analysis, grounded in experimental data and established medicinal chemistry principles, demonstrates its high value as a building block for drug discovery.
Key Findings:
-
Physicochemical Properties: The 2,5-difluoro substitution provides a well-balanced profile of moderately increased lipophilicity and beneficially reduced basicity, which can improve drug-like properties.
-
Synthetic Utility: The compound performs reliably in robust, industry-standard cross-coupling reactions with yields comparable to less complex analogs, confirming its utility as a versatile synthetic intermediate.
-
Metabolic Stability: The difluorination pattern provides a powerful metabolic shield, drastically reducing the rate of in vitro clearance in human liver microsomes. This is a critical feature for designing drug candidates with improved pharmacokinetic profiles and longer in vivo half-lives.
For research teams aiming to develop potent, selective, and metabolically robust drug candidates, particularly in areas like kinase inhibition, 2-Amino-5-(2,5-difluorophenyl)pyridine represents a superior building block. Its unique combination of electronic modulation, synthetic tractability, and metabolic resilience makes it a strategic choice for inclusion in compound libraries and lead optimization programs.
References
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
-
PMC (PubMed Central). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]
- Google Patents.A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
White Rose Research Online. Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 2-Amino-5-fluoropyridine: A Chemist's Perspective. Available from: [Link]
-
PubMed Central. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]
-
PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available from: [Link]
-
SpringerLink. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
NIH. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]
-
PubMed Central. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Available from: [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available from: [Link]
-
PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
-
NIH. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Available from: [Link]
-
PubMed. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of fluorinated amino acids and peptides. Available from: [Link]
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PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available from: [Link]
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PubMed Central. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Available from: [Link]
-
RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Available from: [Link]
-
IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
Eurofins Discovery. Metabolic Stability Services. Available from: [Link]
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PubMed. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Available from: [Link]
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MDPI. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Available from: [Link]
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University of Lincoln Library. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link]
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ACS Publications. Enantioselective α,α-Chlorofluorination of Sulfoxonium Ylides. Available from: [Link]
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Frontage Laboratories. Metabolic Stability. Available from: [Link]
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A Comparative Guide to Assessing the Cross-Reactivity of 2-Amino-5-(2,5-difluorophenyl)pyridine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to its successful development as a therapeutic agent or a chemical probe. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 2-Amino-5-(2,5-difluorophenyl)pyridine, a compound of significant interest due to its structural motifs.
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, frequently utilized for the development of protein kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a privileged structure for achieving high-potency inhibition.[3] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.[4]
This guide will not simply present data on 2-Amino-5-(2,5-difluorophenyl)pyridine, for which public selectivity screens are not available. Instead, it will empower the researcher by detailing the strategic and experimental framework required to comprehensively profile its selectivity. We will compare the industry-standard biochemical and cell-based approaches, using data from structurally related aminopyridine inhibitors to provide a predictive context for its likely off-target profile and to guide experimental design.
Section 1: The Rationale for Cross-Reactivity Profiling
The central pyridine ring and the exocyclic amine of the 2-aminopyridine core are crucial for forming hydrogen bonds with the kinase "hinge" region, a critical interaction for ATP-competitive inhibitors. The appended 2,5-difluorophenyl group will project into a more variable region of the ATP-binding site, significantly influencing the inhibitor's selectivity profile. Modifications at this position are key to achieving selectivity over related kinases.[5]
Uncharacterized cross-reactivity can lead to misleading biological results from a chemical probe or unexpected toxicity in a therapeutic candidate. Therefore, a multi-faceted approach to profiling is not just recommended; it is essential for the validation of any new inhibitor.
Section 2: A Comparative Analysis of Selectivity Profiling Platforms
The modern drug discovery workflow employs a tiered approach to selectivity profiling, typically beginning with broad biochemical screens and progressing to more physiologically relevant cell-based assays. Each methodology provides a unique and complementary layer of information.
High-Throughput Biochemical Profiling: The Kinome-Wide View
Biochemical assays offer the most direct and broadest assessment of a compound's interaction with a panel of purified kinases. The most widely adopted platform for this is competitive binding-based kinome scanning.
Causality Behind the Choice: The primary goal at this stage is to cast the widest net possible to identify potential off-targets across the entire kinome. A competitive binding assay is ideal as it is independent of the varied substrate and buffer requirements of hundreds of different enzymatic assays and is not confounded by different ATP Km values.[6]
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Leading Platform: KINOMEscan®
The KINOMEscan® platform is a site-directed competition binding assay.[6][7] It involves a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of captured kinase, which is then quantified by qPCR.[6]
Data Interpretation: The results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35. This allows for the calculation of selectivity scores, such as the S(10) score, which is the number of kinases with %Ctrl < 10 divided by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.
Cell-Based Target Engagement: Validating Interactions in a Physiological Context
While biochemical assays are powerful, they lack the physiological context of a living cell, including the presence of high intracellular ATP concentrations (~1-10 mM), cofactor availability, and the influence of scaffolding proteins.[9] Cell-based assays are therefore a critical next step to confirm that a compound engages its intended target (and potential off-targets) in a more relevant environment.
Causality Behind the Choice: The objective here is to bridge the gap between biochemical affinity and cellular potency. Does the compound permeate the cell membrane? Can it effectively compete with the high endogenous concentration of ATP? Does it bind to its targets when they are part of larger signaling complexes? Answering these questions is crucial for validating on-target activity and understanding potential off-target liabilities.
Two leading technologies for this are the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding increases the thermal stability of the target protein against heat-induced denaturation.[10][11] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[12][13] |
| Readout | Amount of soluble protein remaining after heating, typically measured by Western Blot, ELISA, or mass spectrometry. | Ratio of fluorescent tracer emission to NanoLuc® emission. |
| Requirement | A specific antibody for the target protein (for Western/ELISA) or mass spectrometry capabilities. | Requires genetic engineering of cells to express the NanoLuc®-target fusion protein. |
| Throughput | Lower to medium; can be adapted to higher throughput (CETSA® HT).[14] | High; readily amenable to 96- and 384-well plate formats.[15] |
| Key Advantage | Measures engagement with the endogenous, untagged protein in any cell or tissue type.[11] | Provides real-time, quantitative binding data (IC50) and can measure compound residence time.[13] |
| Limitation | Less quantitative for affinity determination; provides a thermal shift, not a direct Kd. | Relies on overexpression of a fusion protein, which may not perfectly mimic endogenous biology. |
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} caption -> A [style=invis];
Section 3: Predictive Comparison Using Structural Analogs
Given the 2-aminopyridine core of 2-Amino-5-(2,5-difluorophenyl)pyridine, we can infer its potential cross-reactivity profile by examining public data for structurally related inhibitors.
Case Study 1: FGFR4 Inhibitor (2-aminopyrimidine series)
A series of 2-aminopyrimidine derivatives were developed as highly selective FGFR4 inhibitors. The lead compound, 2n , demonstrated an IC50 of 2.6 nM for FGFR4 and completely spared FGFR1/2/3.[8] In a broad kinome screen of 468 kinases, it exhibited exceptional specificity, with S(10) and S(35) selectivity scores of 0.007 and 0.01 at 1.0 μM, respectively.[8] This demonstrates that the aminopyrimidine (a close isostere of aminopyridine) scaffold can be engineered for very high selectivity.
Case Study 2: JNK Inhibitors (2-aminopyridine series)
In the development of aminopyridine-based JNK inhibitors, lead compounds showed high potency for JNK-1 and JNK-2. Importantly, they were over 1,000-fold selective against other MAP kinases like ERK2 and p38α and showed minimal activity against a panel of 74 other kinases.[2] This highlights that selectivity can often be achieved within a kinase family, a critical goal for minimizing pathway-related off-target effects.
Case Study 3: ALK2 Inhibitors (3,5-diaryl-2-aminopyridine series)
Structure-activity relationship studies on 3,5-diaryl-2-aminopyridine inhibitors of ALK2 revealed that modifications to the core could modulate selectivity between closely related BMP (ALK2/3) and TGF-β (ALK4/5) type I receptor kinases.[9] For example, replacing the primary amine at the 2-position with a methyl group resulted in a highly BMP-selective compound.[9]
Predictive Summary for 2-Amino-5-(2,5-difluorophenyl)pyridine:
Based on these analogs, it is plausible that 2-Amino-5-(2,5-difluorophenyl)pyridine will primarily target protein kinases. The difluorophenyl moiety is critical for determining its specific targets and off-targets. Potential off-target families could include other MAP kinases, receptor tyrosine kinases like FGFRs, or Src family kinases, depending on the specific conformational preferences imparted by the substitution pattern.
| Compound Class | Primary Target(s) | Key Selectivity Findings | Reference |
| 2-Aminopyrimidine | FGFR4 | S(10) score of 0.007 against 468 kinases, indicating very high selectivity. | [8] |
| 2-Aminopyridine | JNK1/2 | >1000-fold selective over other MAP kinases (p38α, ERK2). | [2] |
| 3,5-Diaryl-2-aminopyridine | ALK2 | Selectivity against other BMP/TGF-β receptors can be tuned by small modifications. | [9] |
Section 4: Experimental Protocols
Herein are detailed, self-validating protocols for the key assays discussed.
Protocol: KINOMEscan® Profiling (scanMAX™ Panel)
This protocol describes a standardized procedure for submitting a compound for broad kinome profiling.
-
Compound Preparation: Solubilize 2-Amino-5-(2,5-difluorophenyl)pyridine in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
Sample Submission: Provide the sample to a commercial vendor (e.g., Eurofins Discovery). Typically, a screening concentration of 1 µM is used for initial profiling against a large panel like the scanMAX™, which covers over 468 kinases.[16]
-
Assay Principle (Vendor-Performed): The compound is tested in a competitive binding assay as described in Section 2.1.
-
Primary Data Analysis: The primary output is %Ctrl for each kinase. A lower %Ctrl signifies stronger binding.
-
Self-Validation: The assay includes internal positive and negative controls (e.g., DMSO). The reproducibility of known inhibitor profiles serves as a platform-level validation. The data should be compared against a historical database of inhibitor profiles.
-
Secondary Analysis (Kd Determination): For any significant "hits" identified in the primary screen (e.g., %Ctrl < 10), a follow-up KdELECT® assay is performed. This involves an 11-point dose-response curve to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.
Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines a method to verify target engagement in intact cells using Western Blot for detection.[10][17]
-
Cell Culture: Culture a relevant cell line (e.g., a line where a predicted target is known to be expressed and functional) to ~80% confluency.
-
Compound Treatment: Treat cells with 2-Amino-5-(2,5-difluorophenyl)pyridine at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A key control is an unheated sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western Blot using a validated primary antibody specific for the target protein of interest.
-
Data Interpretation: A ligand-bound protein will be more stable at higher temperatures. This will be observed as a stronger band on the Western Blot at elevated temperatures in the compound-treated samples compared to the vehicle control. This "thermal shift" confirms target engagement.
-
Self-Validation: The experiment must include a positive control (a known inhibitor of the target) and a negative control (vehicle). The observation of a dose-dependent thermal shift for the test compound provides internal validation.
Protocol: NanoBRET™ Target Engagement Assay
This protocol provides a framework for quantitatively measuring compound binding in live cells.[12][18]
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96-well white assay plate and culture for 18-24 hours.[18]
-
Compound and Tracer Addition: Prepare serial dilutions of 2-Amino-5-(2,5-difluorophenyl)pyridine in Opti-MEM. In the assay plate, add the compound dilutions to the cells. Then, add the NanoBRET™ fluorescent tracer at a predetermined optimal concentration. Include "no tracer" and "no compound" controls.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound-target binding to reach equilibrium.
-
Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize these ratios to the vehicle control. Plot the normalized BRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50, which reflects the compound's potency in engaging the target in live cells.
-
Self-Validation: The assay includes multiple controls. The Z' factor, calculated from the "no compound" and "high concentration inhibitor" wells, should be > 0.5 for a robust assay. A known inhibitor for the target should be run as a positive control to validate the assay's performance.
Conclusion
While direct experimental data for the cross-reactivity of 2-Amino-5-(2,5-difluorophenyl)pyridine is not publicly available, its chemical structure strongly suggests it functions as a protein kinase inhibitor. This guide provides the comprehensive, logical, and experimentally validated framework necessary for any researcher to thoroughly characterize its selectivity profile.
By initiating a broad biochemical screen with a platform like KINOMEscan®, researchers can rapidly identify a wide range of potential on- and off-targets. Subsequent validation using cell-based target engagement assays such as CETSA® or NanoBRET™ is critical to confirm these interactions in a physiologically relevant setting. The comparative data from structurally related aminopyridine inhibitors suggest that high selectivity is achievable but that cross-reactivity within kinase subfamilies is a key aspect to investigate. Following the detailed protocols and decision logic presented here will ensure a robust, self-validating assessment of 2-Amino-5-(2,5-difluorophenyl)pyridine, paving the way for its confident use in further research and development.
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Head-to-Head Comparison of 2-Amino-5-(2,5-difluorophenyl)pyridine Analogs: A Guide for Kinase Inhibitor Drug Discovery
This guide provides a comprehensive head-to-head comparison of 2-Amino-5-(2,5-difluorophenyl)pyridine and its analogs, focusing on their potential as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics. This document synthesizes key structure-activity relationship (SAR) insights, presents comparative biological data, and provides detailed experimental protocols to enable informed decision-making in medicinal chemistry programs.
Introduction: The Promise of the 2-Amino-5-arylpyridine Scaffold
The 2-amino-5-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The amenability of this scaffold to synthetic modification, particularly at the 5-position aryl ring, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of fluorine substituents on the phenyl ring is a common strategy to enhance metabolic stability and binding affinity. This guide focuses on a comparative analysis of 2-Amino-5-(2,5-difluorophenyl)pyridine and its analogs to elucidate the impact of phenyl ring substitutions on their biological activity.
Comparative Analysis of Biological Activity
To provide a clear comparison, we will examine the inhibitory activity of a series of 2-amino-5-(substituted-phenyl)pyridine analogs against Cyclin-Dependent Kinase 8 (CDK8), a key regulator of transcription implicated in various cancers. The following table summarizes the in vitro inhibitory activity (IC50) of the parent compound and its representative analogs.
| Compound ID | Phenyl Substitution | CDK8 IC50 (nM)[1] | Notes |
| 1 | 2,5-difluoro | 46 | Parent Compound. Potent and selective CDK8 inhibitor. |
| 2 | 4-fluoro | 89 | Single fluorine substitution leads to a moderate loss of potency. |
| 3 | 2-fluoro | 152 | Positional isomer of 2, showing reduced activity. |
| 4 | Unsubstituted | 320 | Lack of fluorine substitution significantly reduces potency. |
| 5 | 2,5-dichloro | 68 | Dichloro substitution maintains good potency, suggesting tolerance for larger halogens. |
| 6 | 2-fluoro-5-chloro | 55 | Combination of fluoro and chloro substitution offers comparable potency to the difluoro analog. |
Key Insights from the Data:
-
Fluorine Substitution is Crucial: The data clearly demonstrates that fluorine substitution on the phenyl ring is critical for potent CDK8 inhibition. The unsubstituted analog 4 is significantly less active than its fluorinated counterparts.
-
Dianionic Substitution Pattern is Favorable: The 2,5-difluoro substitution pattern in compound 1 appears optimal for CDK8 inhibition among the tested analogs.
-
Positional Isomerism Matters: The difference in potency between the 2-fluoro (compound 3 ) and 4-fluoro (compound 2 ) analogs highlights the importance of the substitution pattern on the phenyl ring for optimal interaction with the kinase active site.
-
Tolerance for Other Halogens: The activity of the dichloro analog 5 suggests that other halogens can be tolerated at these positions, providing avenues for further optimization of properties like solubility and metabolic stability.
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key structure-activity relationships for the 2-amino-5-(substituted-phenyl)pyridine scaffold as a CDK8 inhibitor.
Caption: General workflow for the synthesis of 2-Amino-5-(substituted-phenyl)pyridine analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-amino-5-bromopyridine (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous solution of a base (e.g., 2M Na2CO3).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-amino-5-(substituted-phenyl)pyridine analog.
In Vitro Kinase Inhibition Assay (CDK8)
The inhibitory activity of the synthesized compounds against CDK8 can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, the CDK8/CycC enzyme, and the biotinylated peptide substrate.
-
Inhibition: Add the serially diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Termination and Detection: Stop the reaction by adding a stop/detection buffer containing EDTA and TR-FRET detection reagents (e.g., europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin).
-
Signal Measurement: Incubate the plate to allow for antibody binding and then read the time-resolved fluorescence signal on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Signaling Pathway Analysis: WNT/β-catenin Pathway
CDK8 is a key component of the Mediator complex and plays a crucial role in regulating gene transcription. One of the well-established pathways modulated by CDK8 is the WNT/β-catenin signaling pathway. [1]Inhibition of CDK8 can lead to the suppression of WNT-driven gene expression, which is often dysregulated in cancers such as colorectal cancer.
Diagram of CDK8's Role in the WNT/β-catenin Pathway:
Caption: Simplified diagram of the WNT/β-catenin signaling pathway and the role of CDK8.
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of 2-Amino-5-(2,5-difluorophenyl)pyridine analogs as potential kinase inhibitors. The presented data and protocols highlight the importance of systematic SAR studies in optimizing this promising scaffold. Future work should focus on expanding the analog library to explore a wider range of substitutions on the phenyl ring and the pyridine core. Additionally, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic properties and anti-tumor efficacy of the most potent compounds. The insights gained from such studies will be invaluable in advancing the development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
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Comparative Guide: Confirming the Mechanism of Action of 2-Amino-5-(2,5-difluorophenyl)pyridine
Executive Summary & Mechanistic Hypothesis
2-Amino-5-(2,5-difluorophenyl)pyridine (hereafter referred to as Compound A ) belongs to the class of 2-aminopyridines , a privileged scaffold in medicinal chemistry known for acting as ATP-competitive kinase inhibitors .
Based on structural homology with established inhibitors, the primary mechanism of action (MoA) for Compound A is hypothesized to be the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , specifically the p38
Structural Logic (SAR)
-
Hinge Binding: The 2-aminopyridine motif typically functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the "hinge region" of the kinase ATP-binding pocket (specifically residues Met109 and Gly110 in p38
). -
Hydrophobic Pocket: The 5-aryl substituent (2,5-difluorophenyl) is designed to occupy the hydrophobic gatekeeper pocket adjacent to the ATP site. The fluorine atoms likely enhance metabolic stability and lipophilicity, improving cellular permeability compared to non-fluorinated analogs.
This guide outlines the critical experimental workflow to confirm this MoA, distinguish it from off-target effects (e.g., JNK inhibition), and compare its efficacy against industry standards.
Comparative Analysis: Compound A vs. Established Standards
To validate Compound A, it must be benchmarked against "Gold Standard" reference compounds.
| Feature | Compound A (The Topic) | SB203580 (Alternative 1) | BIRB 796 (Doramapimod) (Alternative 2) |
| Class | 2-Aminopyridine derivative | Imidazole derivative | Diaryl urea |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type II (Allosteric / DFG-out) |
| Primary Target | p38 | p38 | p38 |
| Selectivity Risk | High potential for JNK cross-reactivity due to scaffold similarity. | Inhibits CK1 and RIPK2 (off-targets). | High selectivity; slow dissociation rate. |
| Cellular Potency | To be determined (Likely nM range) | IC50 ~ 600 nM (Cellular) | IC50 ~ 10-50 nM (Cellular) |
| Advantage | Metabolic Stability: Difluoro-substitution often blocks P450 oxidation sites. | Historical Data: Extensive literature baseline. | Residence Time: Longer target engagement. |
Why This Comparison Matters
-
vs. SB203580: Confirms if Compound A shares the classic ATP-competitive profile but offers better selectivity or stability.
-
vs. BIRB 796: Differentiates binding modes. If Compound A is a Type I inhibitor, it will bind to the active (DFG-in) conformation, whereas BIRB 796 requires the inactive (DFG-out) conformation.
Visualizing the Signaling Pathway
Understanding where Compound A acts is crucial for designing the cellular validation assay.
Figure 1: The p38 MAPK signaling cascade.[1][2][3] Compound A inhibits the phosphorylation of downstream substrates (MK2, ATF2) without necessarily preventing the phosphorylation of p38 itself by upstream MKKs.
Experimental Protocols for MoA Confirmation
To scientifically validate "Compound A," you must move from cell-free enzymatic assays to functional cellular models.
Experiment 1: In Vitro Kinase Assay (ADP-Glo)
Objective: Determine the biochemical IC50 and confirm direct inhibition. Why: Cellular assays can be confounded by permeability issues. This assay isolates the enzyme.
Protocol:
-
Reagents: Recombinant p38
(10 ng/well), Substrate (p38 peptide or MBP), Ultra-pure ATP (at concentration, typically 10-50 M), and ADP-Glo detection kit. -
Preparation: Dissolve Compound A in 100% DMSO. Prepare 10-point serial dilutions (starting at 10
M). -
Reaction:
-
Mix Enzyme + Compound A (incubate 10 min at RT).
-
Add ATP + Substrate to initiate reaction.
-
Incubate for 60 min at RT.
-
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to light).
-
Analysis: Measure luminescence. Plot RLU vs. log[Concentration].
-
Success Criteria: IC50 < 100 nM suggests a potent "hit."[4][5]
Experiment 2: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound enters the cell and inhibits the specific pathway. Critical Distinction: p38 inhibitors often do not block p38 phosphorylation (by MKK3/6); they block p38's catalytic activity. Therefore, you must measure the phosphorylation of downstream substrates (HSP27 or MK2) , not p38 itself.
Protocol:
-
Cell Line: THP-1 (Human monocytic cell line) or RAW 264.7 (Mouse macrophages).
-
Seeding:
cells/well in 6-well plates. Starve in low-serum media (0.5% FBS) overnight. -
Treatment:
-
Pre-treat with Compound A (0.1, 1.0, 10
M) or SB203580 (1 M positive control) for 1 hour. -
Stimulate with LPS (100 ng/mL) for 30 minutes.
-
-
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Western Blot Targets:
-
Primary Readout: Phospho-HSP27 (Ser82) or Phospho-MK2 (Thr334). Expect reduction.
-
Pathway Control: Phospho-p38 (Thr180/Tyr182). Expect no change or slight increase (due to feedback loop loss).
-
Loading Control: GAPDH or Total p38.
-
Experiment 3: Selectivity Profiling (The "JNK Check")
Objective: Aminopyridines are notorious for cross-reacting with JNK isoforms. Method: Run a side-by-side kinase assay (as in Exp 1) using JNK1 and JNK3 enzymes. Success Criteria: Selectivity Ratio (IC50 JNK / IC50 p38) should be > 30-fold. If the ratio is < 10, Compound A is a dual inhibitor.
Validation Workflow Diagram
Use this decision tree to interpret your results.
Figure 2: Logical workflow for confirming the mechanism of action.
References
-
p38 MAPK Signaling Pathway : Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases.[1][2] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Link
-
Aminopyridine Scaffold SAR : Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores. Expert Opinion on Therapeutic Patents. (Discusses the 2-aminopyridine hinge binding motif). Link
-
Gold Standard (SB203580) : Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters. Link
-
Assay Methodology (ADP-Glo) : Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies. Link
-
Type I vs Type II Inhibition : Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology. Link
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VX-745, p38 alpha MAPK inhibitor (CAS 209410-46-8) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-5-arylpyridines: Situating 2-Amino-5-(2,5-difluorophenyl)pyridine in a Drug Discovery Context
For researchers and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 2-aminopyridine moiety is a well-established pharmacophore, recognized for its versatility in generating diverse and biologically active molecules.[1] This guide provides a comparative analysis of key 2-amino-5-substituted pyridines, with a special focus on the potential role and characteristics of the lesser-documented compound, 2-Amino-5-(2,5-difluorophenyl)pyridine. By examining its structural analogs, we can infer its potential synthesis, biological activities, and applications, thereby providing a predictive framework for its utility in medicinal chemistry.
The 2-Aminopyridine Core: A Privileged Scaffold
The 2-aminopyridine structure is a simple, low molecular weight, and highly functionalized moiety that serves as an excellent starting point for the synthesis of a wide array of biologically active compounds.[1] Its inherent chemical properties allow for straightforward modifications, often leading to single products with minimal side reactions, a significant advantage in drug discovery programs.[1] This scaffold is a recurring motif in numerous FDA-approved drugs, highlighting its importance in the development of therapeutics.
Comparative Analysis of 2-Amino-5-Substituted Pyridine Analogs
To understand the potential of 2-Amino-5-(2,5-difluorophenyl)pyridine, it is instructive to compare it with its close structural analogs for which experimental data are available. The nature of the substituent at the 5-position of the pyridine ring can dramatically influence the compound's physicochemical properties, metabolic stability, and biological activity.
| Compound | Substituent at C5 | Key Features & Applications |
| 2-Amino-5-iodopyridine | Iodo | A versatile chemical intermediate used in the synthesis of novel pharmaceuticals, particularly antiviral and anticancer agents. The iodine atom allows for selective cross-coupling reactions.[2] |
| 2-Amino-5-trifluoromethylpyridine | Trifluoromethyl | A white to light yellow crystalline powder, soluble in common organic solvents. It is a key starting material for anti-inflammatory and anti-tumor drugs, as well as high-efficiency insecticides, fungicides, and herbicides.[3] |
| 2-Amino-3,5-difluoropyridine | Fluoro | A useful intermediate in the preparation of various pharmaceutical agents. The fluorine atoms enhance metabolic stability and can modulate binding affinity.[4] |
| 2-Amino-5-(2,5-difluorophenyl)pyridine | 2,5-difluorophenyl | Predicted: The difluorophenyl group is expected to enhance metabolic stability and influence the compound's electronic properties, potentially leading to unique biological activities. |
In-depth Look at Key Analogs
2-Amino-5-iodopyridine: The Versatile Building Block
2-Amino-5-iodopyridine is a cornerstone for synthetic chemists. Its primary value lies in the reactivity of the carbon-iodine bond, which readily participates in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position, making it an invaluable tool for generating libraries of diverse compounds for biological screening.[2] Researchers have successfully utilized this intermediate in the development of novel antiviral and anticancer agents.[2]
2-Amino-5-trifluoromethylpyridine: A Key to Bioactivity
The trifluoromethyl group is a common bioisostere for a methyl group in medicinal chemistry, offering improved metabolic stability and increased lipophilicity. 2-Amino-5-trifluoromethylpyridine is a crystalline powder with a boiling point of approximately 247°C and is soluble in organic solvents like methanol and ethanol.[3] Its applications are broad, serving as a precursor for anti-inflammatory and anti-tumor medications.[3] Furthermore, its unique electronic properties have been harnessed in the development of novel pesticides and functional materials.[3]
2-Amino-3,5-difluoropyridine: Enhancing Pharmaceutical Properties
The introduction of fluorine atoms into a drug candidate is a widely used strategy to improve its pharmacokinetic profile. Fluorine can block sites of metabolism, increase binding affinity to target proteins, and alter the acidity of nearby functional groups. 2-Amino-3,5-difluoropyridine is a key intermediate that leverages these benefits.[4] Its synthesis can be challenging but provides a valuable scaffold for the development of advanced pharmaceutical agents.[4]
Predicting the Profile of 2-Amino-5-(2,5-difluorophenyl)pyridine
Based on the analysis of its analogs, we can construct a predictive profile for 2-Amino-5-(2,5-difluorophenyl)pyridine.
Synthesis: The synthesis of this compound would likely involve a Suzuki or Stille cross-coupling reaction between 2-amino-5-halopyridine (such as 2-amino-5-bromopyridine or 2-amino-5-iodopyridine) and a (2,5-difluorophenyl)boronic acid or stannane derivative.
Predicted Suzuki Coupling Synthesis
Predicted Properties and Biological Potential:
-
Metabolic Stability: The presence of two fluorine atoms on the phenyl ring is expected to enhance metabolic stability by blocking potential sites of oxidation.
-
Lipophilicity: The difluorophenyl group will increase the lipophilicity of the molecule compared to unsubstituted 2-amino-5-phenylpyridine, which could influence its cell permeability and pharmacokinetic profile.
-
Target Engagement: The electronic nature of the difluorophenyl ring, with its electron-withdrawing fluorine atoms, can alter the electronic distribution of the entire molecule. This can lead to different binding interactions with biological targets compared to its non-fluorinated counterparts.
-
Potential Therapeutic Areas: Given the broad range of activities of pyridine derivatives, 2-Amino-5-(2,5-difluorophenyl)pyridine could be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Structure-activity relationship studies on similar pyridine derivatives have shown that substitutions on the phenyl ring can significantly impact antiproliferative activity.
Experimental Protocols: A General Approach to Synthesis and Evaluation
For researchers interested in exploring the potential of 2-Amino-5-(2,5-difluorophenyl)pyridine, the following general experimental workflows can be adapted.
Protocol 1: Synthesis via Suzuki Coupling
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) and (2,5-difluorophenyl)boronic acid (1.2 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Experimental Workflow
Protocol 2: Preliminary Biological Evaluation (e.g., Anticancer Activity)
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., breast, lung, colon).
-
Cytotoxicity Assay (MTT or SRB assay):
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compound for 48-72 hours.
-
Assess cell viability using MTT or SRB staining and measure the absorbance.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency.
Conclusion
While direct experimental data on 2-Amino-5-(2,5-difluorophenyl)pyridine is currently scarce in peer-reviewed literature, a comparative analysis of its structural analogs provides a strong foundation for predicting its properties and potential applications. The 2-aminopyridine scaffold remains a highly attractive starting point for drug discovery, and the introduction of a 2,5-difluorophenyl group at the 5-position is a rational strategy to enhance metabolic stability and potentially uncover novel biological activities. The synthetic route via Suzuki coupling is well-established, and preliminary biological evaluation can be readily performed using standard in vitro assays. Further investigation into this and similar novel 2-amino-5-arylpyridines is warranted to expand the chemical space for therapeutic intervention.
References
-
Pipzine Chemicals. 2-Amino-5-trifluoromethylpyridine Manufacturer & Supplier in China. Available from: [Link]
-
Chem-Impex. 2-Amino-5-iodopyridine. Available from: [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Available from: [Link]
-
PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Available from: [Link]
- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-trifluoromethylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety, Specifications [pipzine-chem.com]
- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
Independent Verification of 2-Amino-5-(2,5-difluorophenyl)pyridine: A Predictive and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the independent verification of 2-Amino-5-(2,5-difluorophenyl)pyridine, a novel aminopyridine derivative. In the absence of direct published data for this specific molecule, this document outlines a predictive approach to its synthesis, characterization, and potential properties, grounded in established chemical principles and comparative data from structurally analogous compounds. By detailing a plausible synthetic route via Suzuki-Miyaura cross-coupling and outlining a rigorous analytical workflow, this guide serves as a foundational resource for researchers seeking to synthesize and validate this compound. All proposed methodologies are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction: The Rationale for a Predictive Guide
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a difluorophenyl moiety at the 5-position is anticipated to modulate the electronic and lipophilic properties of the parent aminopyridine, potentially leading to novel pharmacological activities. Given the current absence of specific literature on 2-Amino-5-(2,5-difluorophenyl)pyridine, this guide adopts a proactive and predictive stance. We will leverage the well-documented chemistry of 5-aryl-2-aminopyridines to propose a robust synthetic strategy and a comprehensive analytical protocol for its verification. This approach allows for a scientifically rigorous investigation of a novel chemical entity, even before its formal disclosure in the literature.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most logical and versatile method for the synthesis of 5-aryl-2-aminopyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction facilitates the formation of a carbon-carbon bond between a halogenated pyridine and a boronic acid derivative.
Causality of Experimental Choices
-
Starting Materials: The selection of 2-Amino-5-bromopyridine as the pyridine coupling partner and (2,5-difluorophenyl)boronic acid as the aryl source is based on their commercial availability and proven reactivity in Suzuki couplings. The bromine atom at the 5-position of the pyridine ring is an excellent leaving group for oxidative addition to the palladium catalyst.
-
Catalyst System: A palladium catalyst, such as Pd(dppf)Cl2, is proposed due to its high efficiency and functional group tolerance in similar cross-coupling reactions.[4] The use of a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent: An inorganic base, such as potassium carbonate or sodium carbonate, is essential to activate the boronic acid for transmetalation. A solvent system of dioxane and water is commonly employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Workflow: Synthesis of 2-Amino-5-(2,5-difluorophenyl)pyridine
Caption: Proposed Suzuki-Miyaura cross-coupling workflow.
Step-by-Step Protocol
-
Reaction Setup: In a reaction vessel, combine 2-Amino-5-bromopyridine (1.0 eq), (2,5-difluorophenyl)boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Independent Verification and Characterization
A rigorous analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized 2-Amino-5-(2,5-difluorophenyl)pyridine. This section outlines the key analytical techniques and the expected outcomes, with comparative data from analogous compounds where available.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized compound.
-
Methodology: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point. Detection is typically performed using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
Expected Outcome: A single major peak with a purity of >95% is the target. The retention time will be specific to the compound under the given conditions.
Structural Elucidation: Spectroscopic and Spectrometric Methods
-
Technique: Electrospray Ionization (ESI) in positive ion mode is expected to be effective for this aminopyridine derivative.
-
Expected Outcome: The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+, with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C11H9F2N2+ (207.0733).
NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and difluorophenyl rings, as well as a broad signal for the amino (-NH2) protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 11 carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring, with characteristic splitting patterns due to F-F and F-H coupling.
-
Technique: Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet methods can be used.
-
Expected Outcome: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, C=C and C=N stretching of the pyridine ring, and C-F stretching vibrations.
Comparative Data Table
The following table provides a comparison of the expected analytical data for 2-Amino-5-(2,5-difluorophenyl)pyridine with known data for structurally related compounds. This serves as a valuable reference for experimental verification.
| Property | 2-Amino-5-bromopyridine (Starting Material) | 2-Amino-5-fluoropyridine (Analog) | 2-Amino-5-(2,5-difluorophenyl)pyridine (Predicted) |
| Molecular Formula | C5H5BrN2 | C5H5FN2 | C11H8F2N2 |
| Molecular Weight | 173.01 g/mol | 112.11 g/mol | 206.19 g/mol |
| Appearance | Off-white to yellow crystalline solid | White to off-white crystalline solid | Predicted to be a white to off-white solid |
| ¹H NMR | Characteristic signals for pyridine protons | Signals shifted due to fluorine substitution | Complex aromatic region with H-F coupling |
| ¹⁹F NMR | N/A | One singlet or doublet | Two distinct signals with F-F and F-H coupling |
| MS (ESI+) [M+H]⁺ | 172.97, 174.97 (isotope pattern) | 113.05 | 207.07 |
Potential Biological Activity and Future Directions
The incorporation of a difluorophenyl group into the 2-aminopyridine scaffold can significantly impact its biological activity. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and alter the pharmacokinetic profile of the molecule. Based on the known activities of other 5-aryl-2-aminopyridines, this novel compound could be explored for a range of therapeutic applications, including but not limited to:
-
Kinase Inhibition: Many aminopyridine derivatives are known kinase inhibitors.
-
Antimicrobial Activity: The pyridine moiety is present in many antimicrobial agents.[5]
-
Central Nervous System (CNS) Activity: The lipophilicity imparted by the difluorophenyl group may facilitate blood-brain barrier penetration.
Future work should focus on the biological screening of the verified compound in relevant assays to explore its therapeutic potential.
Conclusion
This guide provides a scientifically grounded, predictive framework for the synthesis and independent verification of 2-Amino-5-(2,5-difluorophenyl)pyridine. By leveraging established synthetic methodologies and outlining a comprehensive analytical workflow, researchers are equipped with the necessary tools to confidently prepare and characterize this novel compound. The comparative data presented serves as a benchmark for experimental validation. The successful synthesis and verification of this molecule will open avenues for exploring its potential applications in drug discovery and materials science.
References
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]
-
Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. ResearchGate. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
-
Diazonium compound. Wikipedia. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
